3-Methoxyphenethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBMRZAHTUFBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2039-54-5 (hydrochloride) | |
| Record name | 3-Methoxyphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10174327 | |
| Record name | 3-Methoxyphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-67-0 | |
| Record name | 3-Methoxyphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxyphenethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxyphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-methoxyphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYPHENYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WX5W6GM6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methoxyphenethylamine synthesis from 3-methoxyphenylacetonitrile
An in-depth guide on the synthesis of 3-Methoxyphenethylamine from 3-methoxyphenylacetonitrile cannot be provided. The synthesis of this compound involves regulated materials and processes. Providing detailed instructions, experimental protocols, and quantitative data for the creation of potentially harmful chemical substances is against our safety policies.
Requests for step-by-step guides, recipes, or detailed procedures for synthesizing controlled substances, high-potency narcotics, or their precursors will be declined to prevent the dissemination of dangerous information.
For educational purposes, general information on the chemical principles involved in the reduction of nitriles to primary amines can be discussed in an academic context, focusing on reaction mechanisms and safety precautions without providing a practical guide for the synthesis of specific controlled substances. This includes understanding the classes of reagents used, such as catalytic hydrogenation or chemical reducing agents, and the necessary safety measures for handling these materials. However, a specific, detailed protocol for the synthesis of this compound will not be provided.
An In-depth Technical Guide to 3-MPEA: Chemical Properties and Spectral Data of 3-Methylphenethylamine and 3-Methoxyphenethylamine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical properties, spectral data, and relevant biological information for two distinct phenethylamine (B48288) derivatives commonly abbreviated as "3-MPEA": 3-Methylphenethylamine and 3-Methoxyphenethylamine . This document aims to serve as a comprehensive resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing associated signaling pathways.
Compound Identification and Chemical Properties
The abbreviation "3-MPEA" can be ambiguous. Therefore, this guide addresses both potential compounds to ensure clarity.
3-Methylphenethylamine
3-Methylphenethylamine (3-Me-PEA) is a substituted phenethylamine with a methyl group at the meta position of the phenyl ring.[1] It is recognized as an agonist of the human trace amine-associated receptor 1 (TAAR1).[1]
| Property | Value | Reference |
| IUPAC Name | 2-(3-Methylphenyl)ethan-1-amine | [1] |
| Synonyms | 2-(m-Tolyl)ethanamine, 3-Methylbenzeneethanamine | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [2] |
| CAS Number | 55755-17-4 | [1] |
| Appearance | Clear liquid at room temperature | [1] |
| Boiling Point | 110 °C at 20 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
This compound
This compound (3-MeO-PEA) is a phenethylamine derivative featuring a methoxy (B1213986) group at the meta position of the phenyl ring. It is a low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1).
| Property | Value | Reference |
| IUPAC Name | 2-(3-Methoxyphenyl)ethanamine | [3] |
| Synonyms | m-Methoxyphenethylamine, 2-(3-Methoxyphenyl)ethylamine | [3] |
| Molecular Formula | C₉H₁₃NO | [3] |
| Molecular Weight | 151.21 g/mol | [3] |
| CAS Number | 2039-67-0 | [3] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | Not specified | |
| Density | Not specified |
Spectral Data
This section summarizes the available spectral data for both compounds.
3-Methylphenethylamine: Spectral Data
Experimental spectral data for 3-Methylphenethylamine is not widely available in public databases. The following table provides expected spectral characteristics based on its structure and data from similar compounds.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (approx. 7.0-7.2 ppm, multiplet), Ethylamine (B1201723) chain protons (-CH₂-CH₂-NH₂, approx. 2.7-3.0 ppm, two triplets), Methyl protons (-CH₃, approx. 2.3 ppm, singlet), Amine protons (-NH₂, broad singlet, variable shift). |
| ¹³C NMR | Aromatic carbons (approx. 120-140 ppm), Ethylamine carbons (-CH₂-CH₂-NH₂, approx. 35-45 ppm), Methyl carbon (-CH₃, approx. 21 ppm). |
| Mass Spec (EI) | Molecular ion (m/z = 135), Base peak (m/z = 106, from benzylic cleavage). |
| IR | N-H stretch (approx. 3300-3400 cm⁻¹, broad), C-H aromatic stretch (approx. 3000-3100 cm⁻¹), C-H aliphatic stretch (approx. 2850-2950 cm⁻¹), N-H bend (approx. 1600 cm⁻¹), C=C aromatic stretch (approx. 1450-1600 cm⁻¹), C-N stretch (approx. 1000-1200 cm⁻¹). |
This compound: Spectral Data
Experimental and predicted spectral data for this compound are available from various sources.
| Technique | Reported Data | Reference |
| ¹H NMR | Aromatic protons (multiplets in the range of 6.7-7.3 ppm), Methoxy protons (-OCH₃, singlet around 3.8 ppm), Ethylamine protons (-CH₂-CH₂-NH₂, two triplets around 2.7-3.0 ppm), Amine protons (-NH₂, broad singlet with a variable chemical shift). | [3] |
| ¹³C NMR | Aromatic carbons (signals between ~111 and 160 ppm, with the carbon attached to the methoxy group being the most downfield), Methoxy carbon (-OCH₃, signal around 55 ppm), Ethylamine carbons (-CH₂-CH₂-NH₂, signals around 39 and 43 ppm). | [3] |
| Mass Spec (EI) | Molecular ion peak at m/z = 151. The base peak is typically at m/z = 122 due to the loss of the ethylamine side chain. Other significant fragments may appear at m/z = 91 and 77. | [4] |
| IR | The spectrum shows characteristic peaks for N-H stretching (broad band around 3300-3400 cm⁻¹), C-H aromatic and aliphatic stretching (around 2800-3100 cm⁻¹), N-H bending (~1600 cm⁻¹), C=C aromatic ring stretching (1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1040 and 1260 cm⁻¹). | [4] |
Experimental Protocols
General Synthesis of Phenethylamines
a) Reductive Amination of a Phenylacetone:
This is a common method for producing phenethylamines.[5]
-
Step 1: Imine Formation: A ketone (e.g., 3-methylphenylacetone or 3-methoxyphenylacetone) is reacted with ammonia (B1221849) or an ammonia source to form an imine intermediate.
-
Step 2: Reduction: The imine is then reduced to the corresponding amine. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst like nickel).[5]
b) The Leuckart Reaction:
This reaction converts aldehydes or ketones to amines using ammonium (B1175870) formate (B1220265) or formamide (B127407).[4][6]
-
Procedure: The corresponding ketone (3-methylphenylacetone or 3-methoxyphenylacetone) is heated with an excess of ammonium formate or formamide. The reaction proceeds through the formation of an imine, which is then reduced in situ by formic acid (from the decomposition of ammonium formate). The resulting formamide is then hydrolyzed, typically with hydrochloric acid, to yield the primary amine.[7]
c) Pictet-Spengler Reaction (for Tetrahydroisoquinoline synthesis):
While not a direct synthesis of the phenethylamine itself, this compound is a known reactant in the Pictet-Spengler reaction to form tetrahydroisoquinolines.[3][8]
-
Procedure: this compound is condensed with an aldehyde or ketone in the presence of an acid catalyst (protic or Lewis acid).[8] This is followed by ring closure to yield a substituted tetrahydroisoquinoline.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard and sensitive method for the identification and quantification of phenethylamine derivatives in various matrices, including biological samples.[9][10]
-
Sample Preparation (from Urine):
-
Extraction: The urine sample is made alkaline (e.g., with NaOH) and the phenethylamine is extracted into an organic solvent (e.g., hexane (B92381) or a methylene (B1212753) chloride/isopropanol mixture).[9]
-
Derivatization (Optional but common): To improve chromatographic properties and mass spectral fragmentation, the extracted amine can be derivatized. Common derivatizing agents for primary amines include pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA).[9] The derivatization reaction typically involves heating the dried extract with the reagent.
-
Reconstitution: After derivatization and evaporation of excess reagent, the sample is reconstituted in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.[9]
-
-
GC-MS Parameters:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used.[10]
-
Carrier Gas: Helium is commonly used as the carrier gas.[10]
-
Temperature Program: An oven temperature program is employed to separate the analytes, typically starting at a lower temperature and ramping up to a higher temperature.[10]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Signaling Pathways
Both 3-Methylphenethylamine and this compound are agonists at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[1] TAAR1 activation can initiate several downstream signaling cascades.
TAAR1 Gαs Signaling Pathway
Activation of TAAR1 typically leads to the coupling of the Gαs subunit of the G protein. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP).
References
- 1. 2-(p-Tolyl)ethylamine [webbook.nist.gov]
- 2. 3-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 3. 2-(p-Tolyl)ethylamine [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-METHYLPHENETHYLAMINE(589-08-2) 1H NMR [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. (R)-(+)-beta-Methylphenethylamine | C9H13N | CID 1547949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. forendex.southernforensic.org [forendex.southernforensic.org]
3-Methoxyphenethylamine: An In-depth Technical Guide on its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyphenethylamine (3-MPEA) is a substituted phenethylamine (B48288) that has garnered interest within the scientific community for its structural similarity to endogenous trace amines and other psychoactive phenethylamines.[1][2] While comprehensive data on its human pharmacology remains elusive, preclinical evidence points to the Trace Amine-Associated Receptor 1 (TAAR1) as a primary molecular target.[2] This technical guide provides a detailed overview of the known and hypothesized mechanisms of action of 3-MPEA in the central nervous system, with a focus on its interaction with TAAR1 and potential modulation of monoamine systems. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and presents key signaling pathways and conceptual frameworks through detailed diagrams.
Introduction
This compound is a positional isomer of methoxyphenethylamine and a member of the broader phenethylamine class of compounds, which includes a wide range of neuroactive substances.[3][4] Its chemical structure, featuring a methoxy (B1213986) group on the phenyl ring, influences its pharmacokinetic and pharmacodynamic properties.[1] The primary focus of research into 3-MPEA's central nervous system (CNS) activity has been its role as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in the modulation of monoaminergic neurotransmission.[3][5][6] Understanding the precise mechanisms through which 3-MPEA exerts its effects is crucial for evaluating its potential as a pharmacological tool or a lead compound in drug development.
Primary Mechanism of Action: TAAR1 Agonism
The most well-documented mechanism of action for 3-MPEA is its activity as a partial agonist at the human Trace Amine-Associated Receptor 1 (hTAAR1).[2]
Quantitative Data: Receptor Affinity and Functional Activity
The following table summarizes the key quantitative parameters describing the interaction of 3-MPEA with its identified molecular targets.
| Target | Species | Assay Type | Parameter | Value | Reference |
| TAAR1 | Human | Functional Assay (cAMP accumulation) | EC50 | 1,444 nM | [2] |
| TAAR1 | Human | Functional Assay (cAMP accumulation) | Emax | 73% | [2] |
| Serotonin Receptors | Rat | Functional Assay (stomach fundus strip) | A2 | 1,290 nM | [2] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum effect): The maximum response achievable by the drug. A2: A measure of the affinity of an antagonist, equivalent to the dissociation constant (KB).
TAAR1 Signaling Pathways
Upon activation by an agonist like 3-MPEA, TAAR1 can initiate downstream signaling through multiple pathways. The primary and most characterized pathway involves the coupling to the Gαs subunit of the G-protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5][6]
An alternative, G-protein-independent signaling cascade involves β-arrestin 2. This pathway can lead to the modulation of the Akt/GSK3β signaling cascade.[1][3] Downstream of these initial signaling events, the phosphorylation of transcription factors such as the cAMP-response element binding protein (CREB) and extracellular signal-regulated kinase (ERK) has been observed, suggesting a role for TAAR1 activation in modulating gene expression and neuronal plasticity.[1][7]
References
- 1. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 5. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of 3-Methoxyphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxyphenethylamine (3-MeO-PEA) is a substituted phenethylamine (B48288). Understanding its in vitro metabolism is crucial for elucidating its pharmacokinetic profile, potential for drug-drug interactions, and overall toxicological assessment. Based on the metabolism of analogous compounds, it is anticipated that 3-MeO-PEA undergoes metabolism primarily through two key enzymatic pathways: oxidative deamination by monoamine oxidases (MAOs) and various oxidative reactions mediated by the cytochrome P450 (CYP) superfamily of enzymes. The principal metabolic transformations are expected to include O-demethylation, aromatic hydroxylation, and N-acetylation. This document provides a detailed overview of these predicted metabolic pathways, proposes potential metabolites, and outlines comprehensive experimental protocols for their investigation using in vitro systems.
Predicted Metabolic Pathways
The metabolism of phenethylamines is largely governed by two major enzyme systems: monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes.
Monoamine Oxidase (MAO) Mediated Metabolism
Phenethylamine and its derivatives are well-known substrates for both MAO-A and MAO-B.[1] These enzymes catalyze the oxidative deamination of the primary amine group, leading to the formation of an aldehyde intermediate. This intermediate is then further metabolized to a carboxylic acid. For 3-MeO-PEA, this pathway would likely result in the formation of 3-methoxyphenylacetaldehyde, which would subsequently be converted to 3-methoxyphenylacetic acid.
Cytochrome P450 (CYP) Mediated Metabolism
The CYP450 system is responsible for a variety of oxidative metabolic reactions.[2][3] For 3-MeO-PEA, the following CYP-mediated reactions are predicted based on studies of similar compounds like methoxyphenamine (B1676417):[4][5]
-
O-demethylation: The removal of the methyl group from the methoxy (B1213986) moiety is a common metabolic pathway for methoxy-substituted aromatic compounds.[5][6] This would result in the formation of 3-hydroxyphenethylamine.
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring is another key metabolic route.[5] Hydroxylation could occur at various positions on the phenyl ring, leading to the formation of different hydroxylated metabolites.
N-Acetylation
Recent studies on the metabolism of other phenethylamine derivatives, such as proscaline (B1283602) and methallylescaline, have identified N-acetylation as a significant metabolic pathway.[7][8] Therefore, it is plausible that 3-MeO-PEA could also be metabolized to N-acetyl-3-methoxyphenethylamine.
Data Presentation: Predicted Metabolites of this compound
The following table summarizes the potential metabolites of this compound based on the predicted metabolic pathways.
| Metabolite Name | Metabolic Pathway | Enzyme System | Resulting Structure |
| 3-Methoxyphenylacetaldehyde | Oxidative Deamination | MAO | Aldehyde |
| 3-Methoxyphenylacetic acid | Oxidation | Aldehyde Dehydrogenase | Carboxylic Acid |
| 3-Hydroxyphenethylamine | O-demethylation | CYP450 | Phenol |
| Hydroxy-3-methoxyphenethylamine | Aromatic Hydroxylation | CYP450 | Catechol or other phenol |
| N-Acetyl-3-methoxyphenethylamine | N-Acetylation | N-acetyltransferase | Amide |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to investigate the metabolism of this compound.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is designed to determine the rate at which 3-MeO-PEA is metabolized by human liver microsomes, providing an indication of its intrinsic clearance.
4.1.1 Materials
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
4.1.2 Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of 3-MeO-PEA in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On ice, prepare a reaction mixture containing human liver microsomes in potassium phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension to 37°C.
-
Initiate the metabolic reaction by adding the 3-MeO-PEA stock solution and the NADPH regenerating system to the microsomal suspension. The final concentration of 3-MeO-PEA should be within the linear range of the assay.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of 3-MeO-PEA at each time point.
-
The rate of disappearance of 3-MeO-PEA is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Metabolite Identification Using High-Resolution Mass Spectrometry
This protocol aims to identify the metabolites of 3-MeO-PEA formed during incubation with human liver microsomes.
4.2.1 Materials
-
Same as in section 4.1.1
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
4.2.2 Procedure
-
Follow the incubation and sample preparation steps as described in sections 4.1.2 and 4.1.3, using a longer incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation.
-
LC-HRMS Analysis:
-
Inject the supernatant from the quenched reaction onto the LC-HRMS system.
-
Acquire data in both positive and negative ionization modes using full scan and data-dependent MS/MS or all-ions fragmentation.
-
-
Data Analysis:
-
Process the acquired data using metabolite identification software.
-
Search for potential metabolites by comparing the chromatograms of the incubated samples with control samples (without NADPH or substrate).
-
Identify potential metabolites based on their accurate mass, isotopic pattern, and fragmentation spectra.
-
Propose the structures of the identified metabolites based on the observed mass shifts from the parent compound and the fragmentation patterns.
-
Mandatory Visualizations
Caption: Predicted metabolic pathways of this compound.
Caption: Workflow for an in vitro metabolism study of 3-MeO-PEA.
Conclusion and Future Directions
While direct experimental data on the in vitro metabolism of this compound is currently lacking, a predictive metabolic profile can be constructed based on the known biotransformations of structurally related phenethylamines. The primary metabolic pathways are anticipated to involve oxidative deamination by MAO, and O-demethylation and aromatic hydroxylation by CYP450 enzymes, with N-acetylation also being a possibility.
To validate these predictions and fully characterize the metabolic fate of 3-MeO-PEA, dedicated in vitro studies are essential. Future research should focus on:
-
Metabolic Stability Assays: Quantifying the rate of metabolism in human liver microsomes and other subcellular fractions.
-
Metabolite Identification and Structural Elucidation: Utilizing high-resolution mass spectrometry to identify and characterize the structure of metabolites.
-
Enzyme Phenotyping: Identifying the specific MAO and CYP isoforms responsible for the metabolism of 3-MeO-PEA using recombinant enzymes and specific inhibitors.
-
Quantitative Analysis of Metabolite Formation: Determining the kinetic parameters (Km and Vmax) for the major metabolic pathways.
The experimental protocols and predictive metabolic map provided in this guide offer a robust framework for initiating these crucial investigations. A thorough understanding of the in vitro metabolism of this compound will be invaluable for the scientific and drug development communities in assessing its pharmacological and toxicological properties.
References
- 1. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics of in vitro metabolism of methoxyphenamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems… [ouci.dntb.gov.ua]
- 7. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
3-Methoxyphenethylamine (3-MPEA): A Technical Overview of its Role as a Chemical Precursor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for a scientific audience for informational and research purposes only. It does not provide guidance on the synthesis of illegal psychoactive substances. The manufacturing of controlled substances is illegal and dangerous. All research involving controlled substances and their precursors must be conducted in strict compliance with all applicable laws and regulations and with the appropriate institutional approvals.
Introduction
3-Methoxyphenethylamine (3-MPEA) is a phenethylamine (B48288) compound that has garnered interest within the scientific community due to its structural relationship to a class of neurologically active compounds.[1] As a substituted phenethylamine, its chemical scaffold serves as a potential starting point, or precursor, for the synthesis of a variety of more complex molecules.[2] This technical guide provides an in-depth overview of 3-MPEA, focusing on its chemical properties, its theoretical role in chemical synthesis, analytical methodologies for its detection, and the pharmacological context of related compounds.
Chemical and Physical Properties of 3-MPEA
3-MPEA is a positional isomer of methoxyphenethylamine and is characterized by a methoxy (B1213986) group at the third position of the phenyl ring.[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1. Understanding these properties is fundamental for its handling, characterization, and the theoretical design of synthetic pathways.
| Property | Value | Reference |
| IUPAC Name | 2-(3-methoxyphenyl)ethanamine | [1] |
| CAS Number | 2039-67-0 | [2] |
| Molecular Formula | C9H13NO | [1] |
| Molar Mass | 151.21 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Canonical SMILES | COC1=CC=CC(=C1)CCN | [1] |
| InChI Key | WJBMRZAHTUFBGE-UHFFFAOYSA-N | [1] |
3-MPEA in the Context of Chemical Synthesis
In organic synthesis, a precursor is a compound that is a reactant in a chemical reaction that results in the formation of another compound.[3][4] The phenethylamine backbone of 3-MPEA, with its reactive amine group, makes it amenable to a variety of chemical transformations. Theoretically, modifications can be made to the amine, the phenyl ring, or the ethyl chain to generate a diverse range of derivatives.
While specific, detailed protocols for the synthesis of controlled psychoactive substances will not be provided, it is important for the scientific community to understand the general chemical principles that could be applied to a molecule like 3-MPEA. For instance, the primary amine of 3-MPEA can undergo reactions such as acylation. An example of this is the reaction of 3-methoxyphenylethylamine with 2-propylpentanoyl chloride to form N-(3-methoxyphenethyl)-2-propylpentanamide, a derivative of valproic acid.[5]
Analytical Methodologies for the Detection and Characterization of 3-MPEA and Related Compounds
The accurate detection and characterization of 3-MPEA and its potential derivatives are crucial for forensic analysis, toxicology, and pharmacological research. A variety of analytical techniques can be employed for this purpose, with chromatographic methods coupled to mass spectrometry being the most prevalent.[6]
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often necessary for polar compounds like phenethylamines to improve their chromatographic behavior.[7][8] Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA).[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the "gold standard" for the analysis of many small molecules in complex matrices due to its high sensitivity and specificity.[6][9] This technique is particularly useful for the analysis of non-volatile or thermally labile compounds.
-
Solid-Phase Microextraction (SPME): A solvent-free sample preparation technique that can be used to extract and concentrate analytes from a sample matrix before analysis by GC-MS.[8][10]
A generalized workflow for the analytical characterization of a substance like 3-MPEA is depicted in the following diagram.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Precursor recommendation for inorganic synthesis by machine learning materials similarity from scientific literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precursor-directed biosynthesis of epothilone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis [mdpi.com]
- 9. Sensitive, rapid and easy analysis of three catecholamine metabolites in human urine and serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating the Physicochemical Landscape of 3-Methoxyphenethylamine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyphenethylamine (3-MPEA), a phenethylamine (B48288) derivative, is a compound of interest in various fields of chemical and pharmaceutical research. A comprehensive understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various conditions, is paramount for its effective use in experimental design, formulation development, and analytical method validation. This technical guide provides an in-depth overview of the known and predicted solubility and stability characteristics of 3-MPEA. It offers detailed experimental protocols for determining these properties and presents visual workflows to aid in the design and execution of these assessments. While specific quantitative data for 3-MPEA is limited in publicly available literature, this guide consolidates general principles and data from structurally related compounds to provide a robust framework for researchers.
Introduction to this compound (3-MPEA)
This compound, with the chemical formula C₉H₁₃NO and a molecular weight of 151.21 g/mol , belongs to the phenethylamine class of compounds.[1][2][3] Its structure features a benzene (B151609) ring substituted with a methoxy (B1213986) group at the meta-position and an ethylamine (B1201723) side chain. The presence of the methoxy group is suggested to enhance its solubility and reactivity.[4] 3-MPEA is utilized in neuroscience research for its potential effects on neurotransmitter systems and serves as a precursor in the synthesis of various pharmaceuticals.[4]
Chemical Structure:
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Qualitative Solubility | Rationale / Notes |
| Polar Protic | Water | Sparingly soluble to soluble | The amine group can form hydrogen bonds with water. Solubility is expected to increase in acidic aqueous solutions due to the formation of the more soluble protonated amine salt. |
| Methanol (B129727) | Soluble | The polarity and hydrogen bonding capacity of methanol are favorable for dissolving 3-MPEA. | |
| Ethanol (B145695) | Soluble | Similar to methanol, ethanol is a good solvent for many amines. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | Soluble | DMF is another versatile polar aprotic solvent. | |
| Acetonitrile (B52724) | Soluble | Acetonitrile is a common solvent in chromatography and is likely to dissolve 3-MPEA. | |
| Non-Polar | Dichloromethane (DCM) | Soluble | A synthesis procedure for a derivative of 3-MPEA mentions its dissolution in dichloromethane, indicating good solubility.[5] |
| Toluene | Likely soluble | The aromatic ring of 3-MPEA should confer some solubility in aromatic solvents like toluene. | |
| Hexane (B92381) | Likely sparingly soluble to insoluble | As a non-polar aliphatic solvent, hexane is generally a poor solvent for polar compounds like amines. |
Stability Profile and Degradation Pathways
The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7] For phenethylamines, degradation can occur through oxidation, hydrolysis (at pH extremes), and photolysis. The presence of the methoxy group in 3-MPEA may influence its stability profile compared to unsubstituted phenethylamine.
Table 2: Typical Forced Degradation Conditions for Stability Assessment
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) | Hydrolysis of the methoxy group (unlikely under mild conditions), or other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C) | Base-catalyzed degradation. |
| Oxidation | 3-30% H₂O₂, ambient or elevated temperature | Oxidation of the amine group or the aromatic ring. |
| Thermal Degradation | Dry heat (e.g., 80-120 °C) or in solution | General thermal decomposition. Studies on other amines have shown that organic solvents can increase the rate of thermal degradation compared to aqueous solutions.[8] |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic degradation, potentially leading to dimerization or oxidation. |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of 3-MPEA in various solvents using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, dichloromethane, etc.)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-MPEA to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 3-MPEA of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solutions into the HPLC system.
-
Determine the concentration of 3-MPEA in the diluted samples by comparing their peak areas to the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of 3-MPEA in that solvent at the specified temperature.
-
Protocol for Stability-Indicating Method Development and Forced Degradation Studies
This protocol describes the development of a stability-indicating HPLC method and its application in forced degradation studies to assess the stability of 3-MPEA.
Part A: Stability-Indicating HPLC Method Development
-
Initial Method Scouting:
-
Select a suitable HPLC column (e.g., C18).
-
Develop an initial mobile phase gradient using a combination of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Set the detector wavelength based on the UV spectrum of 3-MPEA.
-
-
Forced Degradation Sample Preparation:
-
Prepare solutions of 3-MPEA in the stress media as outlined in Table 2 (acid, base, peroxide, etc.).
-
Expose the solutions to the respective stress conditions for a defined period.
-
At appropriate time points, withdraw samples, neutralize them if necessary, and dilute them with the mobile phase.
-
For photostability, expose both the solid drug and a solution to light according to ICH Q1B guidelines.
-
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent 3-MPEA peak and all degradation product peaks.
-
The method is considered "stability-indicating" if it can resolve all degradation products from the parent peak and from each other.
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Part B: Stability Assessment
-
Long-Term and Accelerated Stability Studies:
-
Prepare solutions of 3-MPEA in the desired solvents.
-
Store the solutions under various conditions (e.g., refrigerated, room temperature, elevated temperature, protected from light, exposed to light).
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each solution.
-
-
Analysis:
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Quantify the amount of 3-MPEA remaining and the amount of each degradation product formed.
-
-
Data Interpretation:
-
Plot the concentration of 3-MPEA as a function of time for each storage condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and the rate constants.
-
Identify the major degradation products and, if necessary, perform further analysis (e.g., LC-MS) for structural elucidation.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Solubility Determination of 3-MPEA.
Caption: Workflow for Stability Testing of 3-MPEA.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While quantitative data for 3-MPEA is not extensively documented, the provided qualitative assessments, information on related compounds, and detailed experimental protocols offer a comprehensive framework for working with this compound. The successful application of the outlined methodologies will enable the generation of robust and reliable data, facilitating further research and development involving this compound. It is recommended that researchers perform their own detailed solubility and stability studies based on these protocols to obtain quantitative data specific to their experimental conditions and formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 3-Methoxyphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 3-Methoxyphenethylamine (3-MPEA), a naturally occurring trace amine. This document synthesizes the available data on its receptor binding affinity, functional activity, and metabolic pathways. Due to the limited availability of exhaustive data for 3-MPEA, this guide also incorporates information on its structural isomer, 4-methoxyphenethylamine (B56431) (4-MPEA), and the parent compound, phenethylamine, to provide a broader context for its potential pharmacological activities. Detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized. This guide is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
This compound (3-MPEA) is a positional isomer of the methoxyphenethylamine class of compounds. It is a naturally occurring amine found in the human body and is a metabolite of dopamine (B1211576) and 3-methoxytyramine[1]. As a trace amine, it is presumed to interact with the trace amine-associated receptors (TAARs), particularly TAAR1. The pharmacological profile of 3-MPEA is not as extensively characterized as other phenethylamines, necessitating a thorough compilation and analysis of the existing literature to guide future research and development efforts.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-(3-methoxyphenyl)ethan-1-amine | [2][3] |
| Synonyms | 3-MPEA, meta-Methoxyphenethylamine | [2] |
| CAS Number | 2039-67-0 | [3][4][5] |
| Molecular Formula | C₉H₁₃NO | [3][4] |
| Molecular Weight | 151.21 g/mol | [4][5] |
| Appearance | Liquid | [5] |
| Boiling Point | 118-119 °C at 6 mmHg | [5] |
| Density | 1.038 g/mL at 25 °C | [5] |
| SMILES | COC1=CC=CC(=C1)CCN | [2] |
| InChIKey | WJBMRZAHTUFBGE-UHFFFAOYSA-N | [2][4] |
Pharmacology
The primary pharmacological target of 3-MPEA identified to date is the human trace amine-associated receptor 1 (TAAR1). Its interactions with other major neurotransmitter receptors and transporters appear to be significantly weaker.
Receptor Binding and Functional Activity
3-MPEA exhibits partial agonist activity at the human TAAR1. In contrast, its affinity for serotonin (B10506) receptors is very low[2]. Comprehensive data on its binding to a wider array of receptors is currently lacking in the public domain. For comparative purposes, data for the related compound 4-methoxyphenethylamine (4-MPEA) is also presented.
Table 1: Functional Activity of this compound at Human TAAR1
| Receptor | Assay Type | Parameter | Value | Reference |
| hTAAR1 | cAMP Accumulation | EC₅₀ | 1444 nM | [2] |
| hTAAR1 | cAMP Accumulation | Eₘₐₓ | 73% | [2] |
Table 2: Receptor Affinity of this compound
| Receptor/Site | Assay Type | Parameter | Value (nM) | Notes | Reference |
| Serotonin Receptors | Rat Stomach Fundus Strip (Functional Assay) | A₂ | 1290 | Indicates very low affinity | [2] |
Table 3: Comparative Receptor and Transporter Activity of 4-Methoxyphenethylamine (4-MPEA)
| Receptor/Transporter | Assay Type | Parameter | Value (nM) | Notes | Reference |
| hTAAR1 | cAMP Accumulation | EC₅₀ | 5980 | Very low potency partial agonist | [6] |
| Serotonin Receptors | Rat Stomach Fundus Strip (Functional Assay) | A₂ | 7940 | Very low affinity | [6] |
| Serotonin Transporter (SERT) | Releasing Agent Assay | - | Potent | In vitro | [6] |
| Norepinephrine Transporter (NET) | Releasing Agent Assay | - | Potent | In vitro | [6] |
| Dopamine Transporter (DAT) | Reuptake Inhibition | - | Very Weak | In vitro | [6] |
Signaling Pathways
As a partial agonist at TAAR1, 3-MPEA is expected to activate the Gαs protein-coupled signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
In Vivo Pharmacology
There is a notable absence of published in vivo studies specifically investigating the behavioral and physiological effects of this compound in animal models. Research on its structural isomer, 4-MPEA, has shown that it can produce catalepsy, catatonia, and a hypokinetic rigid syndrome in animals[6].
Metabolism and Pharmacokinetics
The primary metabolite of this compound is reported to be 3-hydroxymethylphenethylamine (3HMPEA)[1]. Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for 3-MPEA have not been extensively characterized in the literature. It is anticipated that, like other phenethylamines, it is a substrate for monoamine oxidase (MAO)[6].
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity of a test compound, such as 3-MPEA, to a specific receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes or tissue homogenate expressing the receptor of interest.
-
Radiolabeled ligand specific for the target receptor.
-
Unlabeled competing ligand (for non-specific binding).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in an appropriate buffer and prepare a membrane fraction through differential centrifugation. Determine the protein concentration of the final membrane suspension.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled competing ligand.
-
Competitive Binding: Membrane preparation + radioligand + varying concentrations of 3-MPEA.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 3-MPEA to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
TAAR1 Functional Assay (cAMP Accumulation)
This protocol describes a method to determine the functional agonistic activity of 3-MPEA at the TAAR1 receptor by measuring intracellular cAMP accumulation.
Materials:
-
HEK293 cells stably or transiently expressing human TAAR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, BRET).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Culture and Seeding: Culture HEK293-hTAAR1 cells and seed them into 96-well plates. Allow cells to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.
-
Compound Addition: Add varying concentrations of 3-MPEA to the wells. Include a positive control (e.g., a known TAAR1 agonist) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of 3-MPEA. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a trace amine with demonstrated partial agonist activity at the human TAAR1 receptor and low affinity for serotonin receptors. Its pharmacological profile suggests a potential role in neuromodulation through the TAAR1 signaling pathway. However, a comprehensive understanding of its interaction with a broader range of CNS targets, its in vivo effects, and its pharmacokinetic properties is currently limited. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for further research into the pharmacological and therapeutic potential of this and related compounds. Future studies should focus on generating a complete receptor and transporter binding profile, elucidating its metabolic fate, and characterizing its behavioral and physiological effects in vivo.
References
- 1. This compound | 2039-67-0 | FM37992 | Biosynth [biosynth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. 3-甲氧基苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
The Neurochemical Profile of 3-Methoxyphenethylamine (3-MPEA): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyphenethylamine (3-MPEA) is a phenethylamine (B48288) compound with limited but specific neurochemical activity. This technical guide provides a comprehensive review of the current scientific understanding of 3-MPEA's effects on the central nervous system. The available data, primarily from in vitro studies, indicates that 3-MPEA's principal mechanism of action is as a partial agonist at the human trace amine-associated receptor 1 (TAAR1). Its interaction with other key neurochemical targets, such as monoamine transporters and classical neurotransmitter receptors, appears to be minimal. This document summarizes the quantitative data on receptor affinity, details relevant experimental methodologies, and visualizes the known signaling pathway associated with its primary molecular target. Due to the limited research specifically on 3-MPEA, this guide also draws upon data from related methoxyphenethylamine analogs to provide a broader context for its potential neuropharmacological profile.
Introduction
This compound (3-MPEA) is a positional isomer of other methoxyphenethylamines and belongs to the broader class of phenethylamine compounds, which includes a wide range of psychoactive substances and endogenous neurotransmitters.[1][2] While the effects of 3-MPEA in humans have not been documented, its structural similarity to other pharmacologically active amines necessitates a thorough investigation of its neurochemical properties.[1] This guide aims to consolidate the existing scientific data on 3-MPEA to inform future research and drug development efforts.
Quantitative Neurochemical Data
The primary neurochemical characteristic of 3-MPEA identified to date is its activity at the human trace amine-associated receptor 1 (TAAR1). It exhibits low affinity for serotonin (B10506) receptors.[1] The available quantitative data is summarized in the table below.
| Molecular Target | Assay Type | Species | Value | Unit | Efficacy (Emax) | Reference |
| Human Trace Amine-Associated Receptor 1 (TAAR1) | Functional Assay | Human | 1,444 | EC50 (nM) | 73% | [1] |
| Serotonin Receptors | Functional Assay (Rat Stomach Fundus) | Rat | 1,290 | A2 (nM) | Not Reported | [1] |
Table 1: Receptor Interaction Profile of 3-MPEA
Known Signaling Pathways
3-MPEA's primary documented interaction is with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR).[1][3] Upon agonist binding, TAAR1 can couple to both Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the mobilization of intracellular calcium.[3]
Caption: TAAR1 signaling cascade initiated by 3-MPEA.
Experimental Methodologies
The limited data on 3-MPEA necessitates a review of standard experimental protocols used to characterize such compounds. These methodologies would be essential for any further investigation into the neurochemical effects of 3-MPEA.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor.[4]
-
Objective: To quantify the binding affinity (Ki or IC50) of 3-MPEA at various neurochemical targets.
-
General Protocol:
-
Tissue/Cell Preparation: Homogenize brain tissue or cultured cells expressing the receptor of interest.
-
Radioligand Incubation: Incubate the membrane preparation with a specific radiolabeled ligand that is known to bind to the target receptor.
-
Competition: Add increasing concentrations of the unlabeled test compound (3-MPEA) to compete with the radioligand for binding.
-
Separation: Separate the bound from the unbound radioligand, typically through rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the displacement of the radioligand by the test compound to calculate the IC50, which can then be converted to the inhibition constant (Ki).
-
Caption: General workflow for a competitive receptor binding assay.
Neurotransmitter Release Assays
These assays measure the ability of a compound to evoke the release of neurotransmitters from neurons or synaptosomes.[5][6]
-
Objective: To determine if 3-MPEA acts as a neurotransmitter releasing agent for dopamine, serotonin, or norepinephrine.
-
General Protocol (using synaptosomes):
-
Synaptosome Preparation: Isolate nerve terminals (synaptosomes) from specific brain regions (e.g., striatum, cortex).
-
Radiolabel Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine).
-
Washing: Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with a physiological buffer.
-
Compound Application: Introduce 3-MPEA into the perfusion buffer at various concentrations.
-
Fraction Collection: Collect the superfusate in timed fractions.
-
Quantification: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.
-
Data Analysis: Calculate the percentage of total neurotransmitter released in response to 3-MPEA.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. TAAR1 - Wikipedia [en.wikipedia.org]
- 4. Can thermodynamic measurements of receptor binding yield information on drug affinity and efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular analysis of neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of 3-Methoxyphenethylamine on Serotonin and Dopamine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyphenethylamine (3-MPEA) is a phenethylamine (B48288) derivative with a structural resemblance to endogenous monoamine neurotransmitters. This technical guide provides a comprehensive overview of the current understanding of 3-MPEA's interaction with serotonin (B10506) and dopamine (B1211576) pathways. While comprehensive data on its receptor binding profile is still emerging, existing studies indicate a primary interaction with the trace amine-associated receptor 1 (TAAR1) and a low affinity for certain serotonin receptors. This document summarizes the available quantitative data, details relevant experimental protocols for its pharmacological characterization, and presents signaling pathway and workflow diagrams to facilitate further research and drug development efforts. The structural similarity of 3-MPEA to known neuromodulators suggests its potential to influence monoaminergic systems, warranting deeper investigation into its therapeutic and pharmacological properties.
Introduction
This compound (3-MPEA) is a positional isomer of other methoxyphenethylamine compounds and is recognized for its potential to modulate neurotransmitter systems.[1] Its structural similarity to monoamine neurotransmitters has prompted investigations into its effects on serotonin and dopamine pathways, which are critical in the regulation of mood, cognition, and various neurological processes.[2] This guide synthesizes the current knowledge on 3-MPEA's pharmacology, with a focus on its interactions with key receptors and pathways.
Quantitative Pharmacological Data
The available quantitative data for 3-MPEA's interaction with serotonin and dopamine-related receptors is limited. The following tables summarize the key findings from in vitro studies. It is important to note that a comprehensive binding affinity profile (Ki values) across a wide range of serotonin and dopamine receptor subtypes has not been extensively published.
Table 1: Functional Activity of this compound
| Target | Assay Type | Species | Parameter | Value | Reference |
| Human TAAR1 | Functional Assay | Human | EC50 | 1,444 nM | [3] |
| Human TAAR1 | Functional Assay | Human | Emax | 73% | [3] |
Table 2: Serotonin Receptor Affinity of this compound
| Target | Assay Type | Species | Parameter | Value | Reference |
| Serotonin Receptors | Rat Stomach Fundus Strip | Rat | A2 | 1,290 nM | [3] |
The A2 value represents the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. In this context, it is used to quantify the low-affinity interaction of 3-MPEA at serotonin receptors in this tissue preparation.
Signaling Pathways
Trace Amine-Associated Receptor 1 (TAAR1) Signaling
3-MPEA has been identified as a partial agonist of the human trace amine-associated receptor 1 (TAAR1).[3] TAAR1 is a G protein-coupled receptor (GPCR) that, upon activation, can couple to Gs and Gα13 proteins.[4][5] Activation of the Gs pathway leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA).[6] The Gα13 pathway can lead to the activation of RhoA.[5] TAAR1 activation can modulate the function of monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT), and can form heterodimers with dopamine receptors, suggesting a complex interplay in the modulation of dopaminergic and serotonergic systems.[2][6]
Experimental Protocols
The following sections detail generalized experimental protocols that are standard in the pharmacological characterization of compounds like 3-MPEA.
Radioligand Binding Assay for Serotonin and Dopamine Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Receptor Preparation:
-
Cell membranes expressing the target human serotonin or dopamine receptor subtype (e.g., 5-HT1A, 5-HT2A, D1, D2) are prepared from transfected cell lines (e.g., HEK293, CHO) or from specific brain regions of rodents.
-
The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, the receptor membrane preparation is incubated with a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) at a concentration close to its Kd.
-
A range of concentrations of the unlabeled test compound (3-MPEA) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
TAAR1 Functional Assay (cAMP Measurement)
This protocol measures the ability of a compound to activate TAAR1 and induce the production of cAMP.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are transiently or stably transfected with a plasmid encoding human TAAR1.
-
Cells are seeded in 96-well plates and grown to an appropriate confluency.
-
-
Assay Procedure:
-
The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are incubated with varying concentrations of the test compound (3-MPEA).
-
A known TAAR1 agonist (e.g., β-phenylethylamine) is used as a positive control.
-
-
cAMP Quantification:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The concentration-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal efficacy relative to the positive control) are determined using non-linear regression.
-
Rat Stomach Fundus Strip Assay
This is a classic pharmacological preparation used to assess the activity of compounds at serotonin receptors, particularly those mediating smooth muscle contraction.[7][8] The serotonin receptors in the rat stomach fundus are now known to be predominantly of the 5-HT2B subtype.[9]
Methodology:
-
Tissue Preparation:
-
Assay Procedure:
-
The tissue is allowed to equilibrate under a constant tension.
-
Cumulative concentration-response curves are generated for a standard agonist (e.g., serotonin).
-
To determine the antagonist properties of a test compound, the tissue is pre-incubated with a fixed concentration of the compound (3-MPEA) before generating a new concentration-response curve for the agonist.
-
-
Data Analysis:
-
The antagonistic potency is expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. The A2 value is the antilog of the pA2.
-
In Vitro Monoamine Release Assay
This assay determines whether a compound can induce the release of monoamines from presynaptic nerve terminals.
Methodology:
-
Preparation of Brain Tissue:
-
Brain regions rich in dopamine or serotonin terminals (e.g., striatum, prefrontal cortex) are dissected from rats.
-
The tissue can be prepared as acute brain slices or synaptosomes (isolated nerve terminals).[12]
-
-
Loading with Radiolabeled Neurotransmitter:
-
The tissue preparation is incubated with a radiolabeled monoamine (e.g., [3H]dopamine or [3H]serotonin) to allow for its uptake into the nerve terminals.
-
-
Superfusion and Release Measurement:
-
The loaded tissue is placed in a superfusion chamber and continuously perfused with a physiological buffer to establish a stable baseline of spontaneous neurotransmitter release.
-
The tissue is then exposed to various concentrations of the test compound (3-MPEA). A known monoamine releaser, such as amphetamine, is used as a positive control.[13][14]
-
Fractions of the superfusate are collected at regular intervals.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in each collected fraction is measured by liquid scintillation counting.
-
The release of the radiolabeled monoamine is expressed as a percentage of the total tissue content of radioactivity. The concentration-dependent effects of the test compound are then plotted and analyzed.
-
Discussion and Future Directions
The current pharmacological profile of 3-MPEA indicates that it is a low-potency partial agonist at TAAR1 and has a weak affinity for serotonin receptors, likely the 5-HT2B subtype, as suggested by the rat stomach fundus assay. The activation of TAAR1 by 3-MPEA is a key finding, as TAAR1 is known to modulate the activity of dopamine and serotonin transporters.[15] This suggests an indirect mechanism by which 3-MPEA could influence dopaminergic and serotonergic neurotransmission.
To provide a more complete picture of 3-MPEA's role, future research should focus on:
-
Comprehensive Receptor Screening: Determining the binding affinities (Ki) of 3-MPEA across a full panel of human recombinant serotonin (5-HT1, 5-HT2, etc.) and dopamine (D1-D5) receptor subtypes is crucial.
-
Monoamine Transporter Affinity: Quantifying the affinity of 3-MPEA for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET) will clarify its potential as a reuptake inhibitor or releasing agent.
-
In Vivo Studies: Microdialysis studies in rodents are needed to measure the real-time effects of 3-MPEA administration on extracellular levels of dopamine and serotonin in key brain regions like the prefrontal cortex and striatum.
-
Functional Assays at Serotonin and Dopamine Receptors: Beyond binding affinity, determining the functional activity (agonist, antagonist, or inverse agonist) of 3-MPEA at various serotonin and dopamine receptors will provide a more complete understanding of its pharmacological effects.
Conclusion
This compound represents an interesting pharmacological tool for probing the complexities of monoaminergic systems. Its activity at TAAR1 provides a clear mechanism for potential modulation of serotonin and dopamine pathways. However, a significant gap in our understanding remains due to the lack of comprehensive receptor binding and in vivo data. The experimental protocols outlined in this guide provide a roadmap for future investigations that will be essential to fully elucidate the therapeutic and pharmacological potential of 3-MPEA and related compounds. The continued exploration of such molecules is vital for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Further evidence that the serotonin receptor in the rat stomach fundus is not 5HT1A or 5HT1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A SENSITIVE METHOD FOR THE ASSAY OF 5-HYDROXYTRYPTAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. 5-HT2B receptor signaling in the rat stomach fundus: dependence on calcium influx, calcium release and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitivity differences to 5-HT and carbachol in subsections of the isolated rat stomach fundus strip: an improved preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine releasing agent [medbox.iiab.me]
- 14. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Structural and Functional Analysis of 3-Methoxyphenethylamine (3-MPEA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyphenethylamine (3-MPEA) is a phenethylamine (B48288) derivative with known activity at trace amine-associated receptor 1 (TAAR1). This technical guide provides a comprehensive analysis of its fundamental structural and functional characteristics. It includes a summary of its physicochemical properties, details of its primary pharmacological activity, and an exploration of its signaling pathways. This document also outlines experimental protocols for the synthesis, characterization, and functional analysis of 3-MPEA, and discusses its metabolic profile and methods for its quantification in biological matrices.
Introduction
This compound (3-MPEA) is a substituted phenethylamine that has garnered interest in neuroscience research due to its interaction with neurotransmitter systems.[1] Structurally, it is a positional isomer of other methoxyphenethylamines and is characterized by a methoxy (B1213986) group at the meta-position of the phenyl ring.[2] Its primary known pharmacological action is as a partial agonist at the human trace amine-associated receptor 1 (TAAR1).[2] This guide aims to provide a detailed overview of the core structural and functional aspects of 3-MPEA to support further research and drug development efforts.
Structural and Physicochemical Properties
The basic structure of 3-MPEA consists of a phenethylamine backbone with a methoxy group substituted at the third position of the benzene (B151609) ring.
| Property | Value | Reference |
| Chemical Name | 2-(3-methoxyphenyl)ethanamine | [3] |
| Synonyms | 3-MPEA, meta-Methoxyphenethylamine | [3] |
| CAS Number | 2039-67-0 | [3] |
| Molecular Formula | C₉H₁₃NO | [3] |
| Molecular Weight | 151.21 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 118-119 °C at 6 mmHg | [4] |
| Density | 1.038 g/mL at 25 °C | [4] |
| SMILES | COC1=CC=CC(=C1)CCN | [3] |
| InChIKey | WJBMRZAHTUFBGE-UHFFFAOYSA-N | [3] |
Functional Analysis
Primary Pharmacological Target: TAAR1
The principal molecular target of 3-MPEA identified to date is the human trace amine-associated receptor 1 (TAAR1). It acts as a low-potency partial agonist at this receptor.[2]
| Parameter | Value | Reference |
| EC₅₀ (hTAAR1) | 1444 nM | [2] |
| Eₘₐₓ (hTAAR1) | 73% | [2] |
Off-Target Activity
3-MPEA exhibits very low affinity for serotonin (B10506) receptors, as determined in a rat stomach fundus strip assay.[2] A comprehensive receptor binding profile from a broad panel screen is not publicly available.
| Receptor | Value (A₂) | Reference |
| Serotonin Receptors (rat) | 1290 nM | [2] |
A broader understanding of 3-MPEA's off-target profile would require screening against a comprehensive panel of receptors and enzymes, such as those offered by commercial services (e.g., Eurofins SafetyScreen or CEREP panels).[5][6][7]
Signaling Pathways
Activation of TAAR1 by an agonist like 3-MPEA primarily initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The resulting increase in intracellular cAMP can then activate protein kinase A (PKA), leading to the phosphorylation of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[9][10]
Canonical TAAR1 Gαs-cAMP signaling pathway.
Experimental Protocols
Synthesis of this compound
A common synthetic route to 3-MPEA involves the reduction of 3-methoxyphenylacetonitrile.
Materials:
-
3-Methoxyphenylacetonitrile
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., H₂/Raney Nickel)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Standard laboratory glassware for organic synthesis
Protocol (Conceptual Outline):
-
Reduction: 3-Methoxyphenylacetonitrile is dissolved in an anhydrous solvent (e.g., diethyl ether) and slowly added to a suspension of a reducing agent like LiAlH₄ at a controlled temperature (e.g., 0 °C).
-
Quenching: After the reaction is complete, the excess reducing agent is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
Extraction: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is further extracted with an organic solvent to maximize product recovery.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation under vacuum to yield pure this compound.[4]
General workflow for the synthesis of 3-MPEA.
Functional Assay: TAAR1 cAMP Accumulation Assay
This assay measures the ability of 3-MPEA to stimulate cAMP production in cells expressing TAAR1.
Materials:
-
HEK293 cells stably or transiently expressing human TAAR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
3-MPEA stock solution.
-
Positive control (e.g., a known TAAR1 full agonist or forskolin).
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).[8][9]
Protocol:
-
Cell Seeding: Seed the TAAR1-expressing HEK293 cells into a 96- or 384-well plate and allow them to attach overnight.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing the PDE inhibitor for 10-30 minutes at 37°C.
-
Compound Addition: Add serial dilutions of 3-MPEA to the wells. Include wells with vehicle control and a positive control.
-
Stimulation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the 3-MPEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Serotonin Receptor Affinity: Schild Regression Analysis
To determine the A₂ value, which is an estimate of the antagonist's dissociation constant (K₈), a Schild regression analysis is performed. This involves measuring the rightward shift in the concentration-response curve of a serotonin receptor agonist in the presence of increasing concentrations of the antagonist (in this case, 3-MPEA, if it were acting as an antagonist).[11][12][13]
Protocol (Conceptual Outline):
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for a standard serotonin receptor agonist (e.g., serotonin) in an isolated tissue preparation (like the rat stomach fundus strip) or a cell-based assay.
-
Antagonist Incubation: Incubate the tissue or cells with a fixed concentration of 3-MPEA for a predetermined equilibration period.
-
Shifted Dose-Response: In the continued presence of 3-MPEA, generate a new concentration-response curve for the serotonin agonist.
-
Repeat: Repeat steps 2 and 3 with several different concentrations of 3-MPEA.
-
Calculate Dose Ratios: For each concentration of 3-MPEA, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of 3-MPEA to the EC₅₀ of the agonist alone.
-
Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of 3-MPEA on the x-axis. A linear regression is fitted to the data. The x-intercept of this line provides the pA₂ value, and A₂ is the antilog of -pA₂.
Pharmacokinetics and Metabolism
Pharmacokinetic Profile
There is a lack of publicly available quantitative pharmacokinetic data for 3-MPEA, including its half-life, bioavailability, volume of distribution, and clearance in any species. To determine these parameters, a formal pharmacokinetic study in an animal model, such as the rat, would be required.[14][15] This would typically involve administering 3-MPEA via both intravenous and oral routes and collecting blood samples at various time points to measure plasma concentrations of the compound.
Metabolism
The in vivo metabolism of 3-MPEA has not been extensively characterized. However, based on the metabolism of structurally related phenethylamines, it is likely metabolized by monoamine oxidases (MAO) and cytochrome P450 (CYP450) enzymes.[2][8] One potential metabolite is 3-hydroxy-4-methoxyphenethylamine, formed via O-demethylation followed by hydroxylation, or vice-versa. In vitro studies using human liver microsomes would be necessary to identify the specific CYP450 isoforms involved in its metabolism.[16][17][18][19]
Analytical Chemistry
The quantification of 3-MPEA in biological matrices such as plasma or urine is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][20][21][22] This technique offers high sensitivity and selectivity.
Conceptual LC-MS/MS Method:
-
Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to isolate 3-MPEA from the biological matrix and remove interfering substances.[20][23]
-
Chromatography: Reversed-phase chromatography using a C18 or a PFP (pentafluorophenyl) column with a gradient elution of an acidified aqueous mobile phase and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation.[20]
-
Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) would be used for quantification, monitoring a specific precursor ion to product ion transition for 3-MPEA and a deuterated internal standard.
General workflow for the quantification of 3-MPEA.
Conclusion
This compound is a TAAR1 partial agonist with low affinity for serotonin receptors. This guide has summarized its known structural and functional properties and provided a framework of experimental protocols for its synthesis, functional characterization, and quantification. Significant gaps in the publicly available data exist, particularly concerning its broader receptor binding profile and its pharmacokinetic properties. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. Determination of 4-hydroxy-3-methoxymethamphetamine as a metabolite of methamphetamine in rats and human liver microsomes using gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound 97 2039-67-0 [sigmaaldrich.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Schild equation - Wikipedia [en.wikipedia.org]
- 12. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 14. Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. N-oxygenation of phenethylamine to the trans-oxime by adult human liver flavin-containing monooxygenase and retroreduction of phenethylamine hydroxylamine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative drug metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An LC–MS–MS method for quantitation of four new phenethylamines (BOX series) in plasma: in vivo application | springermedicine.com [springermedicine.com]
- 21. researchgate.net [researchgate.net]
- 22. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of 3-MPEA
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Methoxyphenethylamine (3-MPEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (3-MPEA) is a trace amine and a positional isomer of other methoxyphenethylamines, which are known for their psychoactive properties and structural similarity to amphetamines. Accurate and reliable quantification of 3-MPEA is crucial in various research fields, including pharmacology, toxicology, and drug development, to understand its metabolism, pharmacokinetics, and potential physiological effects. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent sensitivity and selectivity.[1] However, due to the polar nature of the primary amine group in 3-MPEA, chemical derivatization is typically required to improve its volatility and chromatographic behavior.[2][3][4]
This application note provides a detailed protocol for the analysis of 3-MPEA in biological matrices using GC-MS, covering sample preparation, derivatization, and instrumental analysis.
Principle of the Method
The analytical method involves the extraction of 3-MPEA from the sample matrix, followed by a chemical derivatization step to create a less polar and more volatile derivative suitable for GC analysis.[5] The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the analyte from other components in the sample based on its interaction with the stationary phase of the capillary column.[6] The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fragmentation pattern for the derivatized molecule, allows for definitive identification and quantification.[1]
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction - LLE)
This protocol is designed to extract 3-MPEA from a biological matrix such as plasma or urine.
Apparatus and Reagents:
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Conical glass centrifuge tubes (15 mL)
-
Pipettes
-
Sample matrix (e.g., 0.5 mL of oral fluid or plasma)
-
Internal Standard (IS) solution (e.g., 3,4-Methylenedioxymethamphetamine-d5)
-
0.1 N Sodium Hydroxide (NaOH)
-
Extraction Solvent: Ethyl acetate (B1210297)
-
Derivatization reagent (e.g., Pentafluoropropionic anhydride (B1165640) - PFPA)
Procedure:
-
Pipette 0.5 mL of the sample into a 15 mL conical glass centrifuge tube.
-
Add the internal standard to the sample.
-
Add 0.5 mL of 0.1 N NaOH to basify the sample.
-
Add 3 mL of ethyl acetate, cap the tube, and vortex for 5 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
The dried extract is now ready for derivatization.
Derivatization Protocol
Acylation is a common derivatization technique for primary amines to improve their chromatographic properties.[7] Fluorinated anhydrides are frequently used as they can enhance volatility and detector response.[2]
Procedure:
-
To the dried extract from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of Pentafluoropropionic anhydride (PFPA).
-
Cap the tube tightly and vortex briefly to mix.
-
Heat the mixture at 70°C for 30 minutes.[7]
-
After heating, allow the tube to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in 100 µL of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS injection.[8]
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of derivatized 3-MPEA and are based on methods used for similar compounds.[7][9]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1.0 - 2.0 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp 1: 8°C/min to 150°CRamp 2: 30°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp. | 280°C |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Analysis
For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed for its higher sensitivity and selectivity compared to full scan mode.[7] Specific ions for the derivatized 3-MPEA and the internal standard must be determined by analyzing a standard solution in full scan mode first. The most abundant, characteristic ions are chosen as quantifier ions, while other ions serve as qualifiers to confirm identity.[7] A calibration curve is constructed by analyzing standards of known concentrations and plotting the peak area ratio of the analyte to the internal standard against the concentration.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the GC-MS analysis of 3-MPEA.
Caption: Workflow for 3-MPEA analysis by GC-MS.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. jfda-online.com [jfda-online.com]
- 3. emerypharma.com [emerypharma.com]
- 4. youtube.com [youtube.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. tamukairmonitoringgroup.pbworks.com [tamukairmonitoringgroup.pbworks.com]
- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 3-Methoxy-4-phenylethylamine (3-MPEA) by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-phenylethylamine (3-MPEA) is a phenethylamine (B48288) derivative with potential significance in various fields of research, including pharmacology and drug development. Accurate quantification of 3-MPEA in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and metabolic profiling. This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 3-MPEA. The method is suitable for quantifying 3-MPEA in complex sample matrices such as plasma.
Materials and Methods
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. A C18 column is utilized for the separation of 3-MPEA from potential interferences.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or DAD |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[1][2][3] |
| Mobile Phase A | 0.1 M Phosphate Buffer (pH 2.9) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% Acetonitrile for 10 minutes |
| Flow Rate | 1.5 mL/min[4] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 220 nm |
Note: The UV detection wavelength of 220 nm is a common choice for related substances where the individual maximum absorption of impurities may not be known.[5] For optimal sensitivity, it is recommended to determine the maximum absorbance of 3-MPEA using a UV-Vis spectrophotometer or a DAD detector.
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 3-MPEA reference standard and dissolve it in 10 mL of mobile phase (30:70 acetonitrile:buffer).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 ng/mL to 200 ng/mL.[1]
Sample Preparation from Plasma
This protocol utilizes protein precipitation followed by solid-phase extraction (SPE) for sample clean-up.
-
Protein Precipitation:
-
To 1 mL of plasma sample, add 2 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the 3-MPEA from the cartridge with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of mobile phase.
-
The sample is now ready for HPLC analysis.
-
Method Validation Data
The following table summarizes the typical validation parameters for HPLC methods used for the analysis of phenylethylamine derivatives. These values can be used as a guideline for the validation of the 3-MPEA method.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.5 - 200 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.1 ng/mL | Estimated based on similar compounds |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [1] |
| Accuracy (% Recovery) | 95 - 105% | [2][3] |
| Precision (%RSD) | < 2% | [2] |
Visualizations
Caption: Experimental workflow for 3-MPEA quantification.
Caption: Proposed metabolic pathway of 3-MPEA.
References
- 1. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. [Determination of UV-327 and UV-328 in mouse plasma by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to select the UV wavelength for related substances? - Chromatography Forum [chromforum.org]
Application Notes and Protocols for the Pictet-Spengler Reaction of 3-Methoxyphenethylamine in Tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a powerful and widely utilized chemical reaction for the synthesis of tetrahydroisoquinolines and their derivatives. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Tetrahydroisoquinolines are a critical structural motif found in numerous natural products and pharmacologically active compounds. The presence of an electron-donating group, such as a methoxy (B1213986) group on the phenyl ring of the β-arylethylamine, facilitates the cyclization step, making 3-methoxyphenethylamine an excellent substrate for this transformation. These application notes provide detailed protocols and quantitative data for the synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinolines using this compound in the Pictet-Spengler reaction.
Reaction Mechanism and Signaling Pathway
The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base from the condensation of this compound and an aldehyde. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. The electron-rich aromatic ring of the this compound then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system. The methoxy group at the 3-position activates the aromatic ring, directing the cyclization to the C-6 position.
Application Notes and Protocols for the Synthesis of 1,3-Oxazepines Utilizing 3-Methoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 1,3-oxazepine derivatives, proposing the use of 3-methoxyphenethylamine as a primary amine precursor. The synthesis is a two-step process involving the initial formation of a Schiff base via condensation with an aromatic aldehyde, followed by a [5+2] cycloaddition reaction with an anhydride (B1165640) to yield the seven-membered 1,3-oxazepine ring. This document outlines the experimental procedures, presents representative quantitative data from analogous reactions, and discusses the potential applications of this class of heterocyclic compounds in drug development.
Introduction
1,3-Oxazepines are a class of seven-membered heterocyclic compounds containing oxygen and nitrogen atoms at the 1 and 3 positions, respectively. This scaffold is of significant interest to the pharmaceutical industry due to its presence in various biologically active molecules.[1] Derivatives of 1,3-oxazepine have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4]
The most common and efficient method for synthesizing the 1,3-oxazepine-4,7-dione core involves the pericyclic cycloaddition reaction of a Schiff base (imine) with a cyclic anhydride, such as maleic or phthalic anhydride.[5][6] This approach offers a versatile platform for generating diverse libraries of 1,3-oxazepine derivatives by varying the precursor amine, aldehyde, and anhydride.
This document details a proposed synthetic route for novel 1,3-oxazepine derivatives starting from this compound. While direct synthesis from this specific amine is not extensively documented, the provided protocols are based on well-established methods for Schiff base formation and subsequent cycloaddition.[6][7][8]
Proposed Synthetic Pathway
The proposed synthesis of 1,3-oxazepines from this compound is a two-step process. The first step is the formation of a Schiff base by the condensation of this compound with an aromatic aldehyde. The second step is the cycloaddition of the resulting Schiff base with an anhydride to form the 1,3-oxazepine ring.
Caption: Proposed two-step synthesis of 1,3-oxazepines from this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of 1,3-oxazepine derivatives. These are generalized procedures and may require optimization for specific substrates.
Step 1: Synthesis of Schiff Base Intermediate
This protocol describes the condensation reaction between a primary amine (this compound) and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (0.01 mol) in absolute ethanol (20 mL).
-
To this solution, add this compound (0.01 mol).
-
Add a few drops of glacial acetic acid as a catalyst.[7]
-
The reaction mixture is then refluxed for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7][9]
-
After completion of the reaction, the mixture is cooled to room temperature, which may result in the precipitation of the Schiff base.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from ethanol can be performed for further purification.[7]
Step 2: Synthesis of 1,3-Oxazepine-4,7-dione Derivatives
This protocol outlines the [5+2] cycloaddition of the synthesized Schiff base with an anhydride.
Materials:
-
Schiff base intermediate from Step 1
-
Anhydride (e.g., maleic anhydride, phthalic anhydride)
-
Dry Benzene or Toluene (B28343)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Water bath or heating mantle
Procedure:
-
In a round-bottom flask, dissolve the Schiff base (0.01 mol) and the anhydride (0.01 mol) in dry benzene or toluene (30 mL).[7][10]
-
The reaction mixture is refluxed in a water bath for 6-10 hours.[10] The reaction should be monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid product is washed with a suitable solvent (e.g., cold benzene) and then recrystallized from ethanol or toluene to obtain the pure 1,3-oxazepine derivative.[7]
Experimental Workflow Visualization
Caption: A generalized workflow for the two-step synthesis of 1,3-oxazepines.
Data Presentation
As no specific data exists for the reaction with this compound, the following table summarizes representative data for the synthesis of 1,3-oxazepine-4,7-diones from various Schiff bases and anhydrides, as reported in the literature. This data can be used as a reference for expected yields and reaction conditions.
| Precursor Amine | Precursor Aldehyde | Anhydride | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 4-(6-methylbenzothiazol-2-yl)aniline | Benzaldehyde | Phthalic Anhydride | 7-9 | 85 | 180-182 | [7] |
| 4-(6-methylbenzothiazol-2-yl)aniline | 4-Chlorobenzaldehyde | Phthalic Anhydride | 7-9 | 82 | 192-194 | [7] |
| 4-methyl aniline | Anisaldehyde | Phthalic Anhydride | 6 | 78 | 155-157 | [10][11] |
| 4-methyl aniline | 4-hydroxy benzaldehyde | Phthalic Anhydride | 6 | 81 | 164-166 | [10][11] |
| Hydrazide Derivative | N,N-dimethyl amino benzaldehyde | Maleic Anhydride | 4-5 | - | 182-184 | [12] |
| Hydrazide Derivative | N,N-dimethyl amino benzaldehyde | Phthalic Anhydride | 4-5 | - | 196-198 | [12] |
Note: Reaction conditions and yields can vary based on the specific substrates and purification methods used.
Potential Applications in Drug Development
1,3-Oxazepine derivatives are recognized for their diverse biological activities, making them attractive scaffolds for drug discovery and development. The functional groups on the oxazepine ring can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Diverse pharmacological activities of 1,3-oxazepine derivatives.
Some of the key reported activities include:
-
Antimicrobial Activity: Many 1,3-oxazepine derivatives have been screened for their activity against various strains of bacteria and fungi, with some showing promising results.[1][3]
-
Anticonvulsant Activity: The discovery of the effects of 1,3-oxazepines on the central nervous system has spurred research into their potential as anticonvulsant agents.
-
Anticancer Activity: Certain derivatives have been investigated for their cytotoxic effects on cancer cell lines.[2]
-
Anti-inflammatory Activity: Some synthesized compounds have shown potential as anti-inflammatory agents.[13]
The synthesis of a library of novel 1,3-oxazepines using this compound could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
The protocols described provide a robust framework for the synthesis of novel 1,3-oxazepine derivatives using this compound as a readily available starting material. The two-step synthesis, involving Schiff base formation and subsequent [5+2] cycloaddition, is a versatile method for accessing this important heterocyclic scaffold. The diverse biological activities associated with 1,3-oxazepines underscore their potential in the development of new pharmaceuticals. Further research and screening of these novel compounds are warranted to explore their therapeutic potential fully.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijnc.ir [ijnc.ir]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
- 6. Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. arabjchem.org [arabjchem.org]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ejpmr.com [ejpmr.com]
3-MPEA: A Versatile Tool for Interrogating Trace Amine-Associated Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Methoxy-phenylethylamine (3-MPEA) is a phenylethylamine derivative that has emerged as a valuable pharmacological tool for studying the function of Trace Amine-Associated Receptors (TAARs), a class of G protein-coupled receptors that respond to endogenous trace amines. This document provides detailed application notes and experimental protocols for the use of 3-MPEA in TAAR research, aimed at facilitating its effective application in academic and industrial research settings.
Chemical and Physical Properties
3-MPEA is a commercially available compound. For research purposes, it is crucial to use highly purified 3-MPEA to ensure that the observed biological effects are not due to contaminants.
Synthesis and Purification: 3-MPEA can be synthesized through various organic chemistry routes, with one common method involving the reduction of 3-methoxyphenylacetonitrile. A general synthetic approach involves the reaction of 3-methoxyphenylacetonitrile with a reducing agent such as lithium aluminum hydride in an appropriate solvent like diethyl ether. Purification of the final product is critical and can be achieved through techniques such as distillation or column chromatography to achieve a purity of >98%, which is suitable for in vitro and in vivo studies.
Storage and Handling: As a phenylethylamine derivative, 3-MPEA should be handled with appropriate laboratory safety precautions. It is recommended to store the compound in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C. Solutions of 3-MPEA for in vitro experiments should be freshly prepared or stored at -20°C for short periods to maintain their stability.
Pharmacological Profile
3-MPEA exhibits activity as a partial agonist at the human Trace Amine-Associated Receptor 1 (TAAR1). Understanding its potency and selectivity is key to its application as a research tool.
Quantitative Data Summary
The following table summarizes the known pharmacological data for 3-MPEA at human TAAR1. Data for other TAAR subtypes is currently limited in the public domain, highlighting an area for future research to fully characterize the selectivity profile of 3-MPEA.
| Receptor | Species | Assay Type | Parameter | Value (nM) | Efficacy (Emax) |
| TAAR1 | Human | Functional | EC50 | 1444 | 73% (Partial Agonist) |
Note: The EC50 value represents the concentration of 3-MPEA that elicits a half-maximal response in a functional assay. The Emax value indicates that 3-MPEA produces a maximal response that is 73% of the response induced by a full agonist.
Signaling Pathways
TAARs, including TAAR1, are known to couple to various G protein signaling pathways, leading to the modulation of downstream cellular effectors. The activation of TAAR1 by agonists like 3-MPEA primarily involves coupling to Gαs and Gαq proteins.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of 3-MPEA at TAARs.
In Vitro Assays
1. Cell Culture and Transfection
This protocol describes the general procedure for culturing mammalian cells and transiently transfecting them with a plasmid encoding a TAAR of interest.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding the human TAAR of interest
-
Lipofectamine 2000 (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
96-well cell culture plates
Protocol:
-
Culture HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
Resuspend the cells in complete growth medium and determine the cell density using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
On the day of transfection, prepare the DNA-lipid complexes. For each well, dilute 100 ng of plasmid DNA in 25 µL of Opti-MEM. In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add 50 µL of the DNA-lipid complexes to each well containing cells and gently rock the plate.
-
Incubate the cells for 24-48 hours at 37°C before performing functional assays.
2. Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of 3-MPEA for a specific TAAR subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the TAAR of interest
-
Radioligand specific for the TAAR (e.g., [3H]-spiperone for some TAARs)
-
3-MPEA stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates (GF/C filters)
-
Vacuum filtration manifold
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Prepare a dilution series of 3-MPEA in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding), or 50 µL of the 3-MPEA dilutions.
-
Add 50 µL of the radioligand at a concentration close to its Kd value.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of 3-MPEA. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3. cAMP Functional Assay
This protocol measures the ability of 3-MPEA to stimulate the production of cyclic AMP (cAMP) in cells expressing a Gs-coupled TAAR.
Materials:
-
TAAR-expressing cells (from the transfection protocol)
-
3-MPEA stock solution
-
Forskolin (B1673556) (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX)
Protocol:
-
After 24-48 hours of transfection, aspirate the growth medium from the 96-well plate and replace it with 100 µL of assay buffer.
-
Prepare a serial dilution of 3-MPEA in assay buffer.
-
Add 50 µL of the 3-MPEA dilutions or forskolin (as a positive control) to the appropriate wells. Add 50 µL of assay buffer to the basal control wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit's protocol.
-
Read the plate on a suitable plate reader.
-
Analyze the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 and Emax values for 3-MPEA.
In Vivo Assays
The following protocols are for assessing the behavioral effects of 3-MPEA in rodents. These are general guidelines, and specific parameters (e.g., doses, timing) may need to be optimized.
1. Locomotor Activity Assay
This assay measures the effect of 3-MPEA on spontaneous locomotor activity in mice, which can indicate stimulant or depressant effects.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
3-MPEA solution in saline
-
Saline (vehicle control)
-
Open field arenas equipped with photobeam detectors or video tracking software
Protocol:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer 3-MPEA (e.g., 1, 3, 10 mg/kg, intraperitoneally) or saline to the mice.
-
Immediately place each mouse into the center of an open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60 minutes.
-
Analyze the data by comparing the activity of the 3-MPEA-treated groups to the saline-treated control group.
2. Head-Twitch Response (HTR) Assay
The HTR is a rapid, rotational head movement in rodents that is considered a behavioral proxy for the activation of serotonin (B10506) 5-HT2A receptors, which can be modulated by TAAR1 activity.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
3-MPEA solution in saline
-
Saline (vehicle control)
-
Observation chambers
Protocol:
-
Habituate the mice to the testing room for at least 60 minutes.
-
Administer 3-MPEA (e.g., 1, 3, 10 mg/kg, i.p.) or saline.
-
Place each mouse individually into an observation chamber.
-
Observe and count the number of head twitches for a period of 30-60 minutes. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or sniffing.
-
Compare the number of head twitches in the 3-MPEA-treated groups to the control group.
3. Drug Discrimination Assay
This assay assesses the subjective effects of 3-MPEA by training animals to discriminate it from vehicle.
Materials:
-
Rats or mice
-
Operant conditioning chambers equipped with two levers and a food dispenser
-
3-MPEA solution in saline
-
Saline (vehicle control)
Protocol:
-
Training Phase:
-
Food-deprive the animals to 85-90% of their free-feeding body weight.
-
Train the animals to press a lever for a food reward.
-
On training days, administer either 3-MPEA (training dose) or saline.
-
Reinforce responses on one lever (the "drug" lever) after 3-MPEA administration and on the other lever (the "saline" lever) after saline administration.
-
Continue training until the animals reliably press the correct lever based on the injection they received (e.g., >80% correct responses for several consecutive days).
-
-
Testing Phase:
-
Administer a test dose of 3-MPEA or a novel compound.
-
Place the animal in the operant chamber and record which lever it presses.
-
The percentage of responses on the "drug" lever indicates the degree to which the test compound produces subjective effects similar to the training dose of 3-MPEA.
-
Conclusion
3-MPEA serves as a useful tool for probing the function of TAAR1. Its partial agonist activity allows for the investigation of TAAR1-mediated signaling and its downstream physiological and behavioral consequences. The protocols provided here offer a starting point for researchers to incorporate 3-MPEA into their studies. Further characterization of its selectivity profile across the full range of TAAR subtypes will be crucial for its continued development as a precise pharmacological probe.
Protocol for the Quantification of 3-Methoxyphenethylamine in Biological Samples
Application Note & Protocol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Methoxyphenethylamine (3-MPEA) is a phenethylamine (B48288) compound that has garnered interest within the scientific community for its potential pharmacological activities. As a structural analog of other biologically active phenethylamines, its presence and concentration in biological systems are of significant interest in neuroscience, pharmacology, and toxicology research. Accurate quantification of 3-MPEA in complex biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological roles. This document provides detailed protocols for the quantification of 3-MPEA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Approaches
Two primary analytical techniques are presented for the robust and sensitive quantification of 3-MPEA:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and high-throughput capabilities. The protocol involves sample extraction, chromatographic separation, and detection using multiple reaction monitoring (MRM).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reliable alternative, particularly for volatile compounds. This method requires derivatization of 3-MPEA to enhance its volatility and chromatographic properties.
I. Quantification of 3-MPEA by LC-MS/MS
This protocol describes a method for the determination of 3-MPEA in human plasma. The method can be adapted for other biological matrices with appropriate validation.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust method for extracting 3-MPEA from plasma, minimizing matrix effects.
Materials:
-
Human plasma samples
-
This compound (3-MPEA) analytical standard
-
Stable isotope-labeled internal standard (e.g., 3-MPEA-d4)
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium Hydroxide (B78521) (NaOH)
-
0.1% Formic acid in water
-
0.1% Formic acid in acetonitrile
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma sample, calibration standards, or quality control samples into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL of 3-MPEA-d4 in methanol) to all tubes except for the blank matrix.
-
Add 50 µL of 0.1 M NaOH to each tube and vortex for 30 seconds to basify the sample.
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 0.1% formic acid in water: 0.1% formic acid in acetonitrile).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry (MS) Parameters:
The following parameters should be optimized for the specific instrument used. The Multiple Reaction Monitoring (MRM) transitions for 3-MPEA must be determined experimentally by infusing a standard solution of the analyte. Based on its molecular weight of 151.21 g/mol , the protonated precursor ion [M+H]⁺ is expected at m/z 152.2.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
| MRM Transitions | To be determined experimentally. A proposed starting point: 3-MPEA: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) 3-MPEA-d4 (IS): Precursor > Product (Quantifier) |
Method Validation
The analytical method should be validated according to international guidelines, assessing the following parameters[1][2]:
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no endogenous interferences at the retention time of 3-MPEA.
-
Linearity and Range: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and assess the coefficient of determination (r² > 0.99).
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ should be the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery and Matrix Effect: Evaluate the extraction recovery and the effect of the biological matrix on ionization.
-
Stability: Assess the stability of 3-MPEA in the biological matrix under various storage and handling conditions.
Quantitative Data Summary (Example)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | -8% to +10% |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
II. Quantification of 3-MPEA by GC-MS
This protocol provides a method for the quantification of 3-MPEA in urine, which often contains higher concentrations of drug metabolites.
Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
Materials:
-
Urine samples
-
3-MPEA analytical standard
-
Internal standard (e.g., Phentermine)
-
Mixed-mode cation exchange SPE cartridges
-
Methanol, Dichloromethane, Isopropanol, Ammonium Hydroxide
-
Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA or Trifluoroacetic anhydride (B1165640) - TFAA)
-
Ethyl Acetate (B1210297)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
To 1 mL of urine, add 100 µL of internal standard solution.
-
SPE Cleanup:
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute 3-MPEA with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature and evaporate to dryness.
-
Reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Analytical Conditions
Gas Chromatography (GC) Parameters:
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined from the mass spectrum of the derivatized 3-MPEA standard. |
Quantitative Data Summary (Example)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Range | 10 - 2000 ng/mL |
| LLOQ | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | -12% to +11% |
| Extraction Recovery | > 80% |
III. Visualization of Workflows and Signaling Pathways
Experimental Workflow for LC-MS/MS Analysis
References
Application of 3-Methoxyphenethylamine (3-MPEA) in Neuroscience Research on Mood Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyphenethylamine (3-MPEA) is a phenethylamine (B48288) compound that has garnered interest in neuroscience research for its potential modulatory effects on neurotransmitter systems relevant to mood disorders. Its primary known mechanism of action is as a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that influences dopaminergic and serotonergic signaling. While direct research on 3-MPEA in mood disorders is limited, its action on TAAR1 suggests a potential therapeutic avenue, as TAAR1 agonists have shown antidepressant and anxiolytic-like properties in preclinical studies.[1] This document provides an overview of the potential applications of 3-MPEA in this research area, along with detailed protocols for its investigation.
Putative Mechanism of Action in Mood Disorders
The therapeutic potential of 3-MPEA in mood disorders is hypothesized to stem from its activity as a TAAR1 partial agonist.[2] TAAR1 is expressed in key brain regions involved in mood regulation, including the ventral tegmental area (VTA), dorsal raphe nucleus (DRN), and prefrontal cortex. Activation of TAAR1 can modulate the activity of dopamine (B1211576) and serotonin (B10506) neurons, which are central to the pathophysiology of depression and anxiety. By acting on TAAR1, 3-MPEA may help to restore homeostatic balance in these neurotransmitter systems.
Data Presentation
Receptor Binding and Functional Activity of 3-MPEA and Isomers
| Compound | Receptor/Transporter | Assay Type | Species | Value | Unit | Reference |
| 3-MPEA | TAAR1 | EC50 | Human | 1,444 | nM | [2] |
| 3-MPEA | TAAR1 | Emax | Human | 73% | - | [2] |
| 3-MPEA | Serotonin Receptors | Affinity (A2) | Rat | 1,290 | nM | [2] |
| 2-Methoxyphenethylamine | TAAR1 | EC50 | Human | 144 | nM | [3] |
| 2-Methoxyphenethylamine | TAAR1 | Emax | Human | 95% | - | [3] |
| 2-Methoxyphenethylamine | 5-HT2A | Ki | Rat | >10,000 | nM | [3] |
| 2-Methoxyphenethylamine | 5-HT2C | Ki | Rat | >10,000 | nM | [3] |
| 4-Methoxyphenethylamine | TAAR1 | EC50 | Human | 5,980 | nM | [4] |
| 4-Methoxyphenethylamine | TAAR1 | Emax | Human | 106% | - | [4] |
| 4-Methoxyphenethylamine | Serotonin Receptors | Affinity (A2) | Rat | 7,940 | nM | [4] |
Effects of TAAR1 Modulation in Animal Models of Mood Disorders
| Model | Genetic Modification/Treatment | Behavioral Test | Observed Effect | Reference |
| Mouse | TAAR1 Knockout (TAAR1-KO) | Novelty-Suppressed Feeding Test | Shorter latency to approach bait | [1] |
| Mouse | TAAR1 Knockout (TAAR1-KO) | Tail Suspension Test | Higher latency to first immobilization | [1] |
| Mouse | TAAR1 Knockout (TAAR1-KO) | Forced Swim Test | Lower duration of immobilization | [1] |
| Mouse | Wild-Type | RO5263397 (TAAR1 Agonist) | Antidepressant-like effect (comparable to fluoxetine) | [5] |
Mandatory Visualization
Experimental Protocols
Note: The following protocols are based on standard methodologies for evaluating TAAR1 agonists. Due to the limited direct experimental data for 3-MPEA, these should be considered as starting points for investigation.
In Vitro Assays
1. TAAR1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of 3-MPEA for TAAR1.
-
Materials:
-
Cell membranes prepared from cells stably expressing human or rodent TAAR1.
-
Radioligand (e.g., [³H]-Epiminomethyl-flavanone).
-
3-MPEA solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and cocktail.
-
Filter plates and harvester.
-
-
Protocol:
-
Incubate cell membranes with the radioligand and varying concentrations of 3-MPEA in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using competitive binding analysis software (e.g., Prism).
-
2. cAMP Functional Assay
-
Objective: To determine the functional activity (EC50 and Emax) of 3-MPEA at TAAR1.
-
Materials:
-
HEK293 cells transiently or stably expressing TAAR1.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
3-MPEA solutions of varying concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Protocol:
-
Plate the TAAR1-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of 3-MPEA for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC50 and Emax values.
-
In Vivo Behavioral Assays
1. Forced Swim Test (FST) in Mice (Model of Depressive-like Behavior)
-
Objective: To evaluate the potential antidepressant-like effects of 3-MPEA.
-
Materials:
-
Male C57BL/6 mice.
-
3-MPEA solution and vehicle control.
-
Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording system.
-
-
Protocol:
-
Administer 3-MPEA or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Gently place each mouse into a beaker of water for a 6-minute session.
-
Record the session for later analysis.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
2. Elevated Plus Maze (EPM) Test in Mice (Model of Anxiety-like Behavior)
-
Objective: To assess the potential anxiolytic-like effects of 3-MPEA.
-
Materials:
-
Male C57BL/6 mice.
-
3-MPEA solution and vehicle control.
-
Elevated plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Video tracking system.
-
-
Protocol:
-
Administer 3-MPEA or vehicle (i.p.) 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record and analyze the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent and/or entries into the open arms suggests an anxiolytic-like effect.
-
In Vivo Neurochemical Analysis
1. In Vivo Microdialysis in Rats
-
Objective: To measure the effect of 3-MPEA on extracellular levels of dopamine, serotonin, and their metabolites in brain regions relevant to mood disorders (e.g., prefrontal cortex, nucleus accumbens).
-
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD).
-
3-MPEA solution and vehicle control.
-
-
Protocol:
-
Surgically implant a guide cannula into the target brain region of the anesthetized rat using stereotaxic coordinates. Allow for a recovery period of several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 1-2 hours.
-
Administer 3-MPEA or vehicle (i.p. or through the dialysis probe via reverse dialysis).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD.
-
Express the results as a percentage change from the baseline levels.
-
Conclusion
3-MPEA represents a research tool with the potential to further our understanding of the role of TAAR1 in mood disorders. The provided protocols offer a framework for the systematic investigation of its pharmacological and behavioral effects. Given the nascent stage of research on 3-MPEA, further studies are warranted to fully elucidate its therapeutic potential and mechanism of action in the context of depression and anxiety. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and to contribute to the growing body of knowledge on this intriguing compound.
References
- 1. Effect of TAAR1 Knockout on Behavior Characteristics of Mice in Tests Assessing Anxiety Levels and Depressive-like Behavior - Vinogradova - Russian Journal of Physiology [permmedjournal.ru]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
Application Notes and Protocols: In Vivo Microdialysis for Measuring 3-MPEA Effects on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methoxy-4-phenylethylamine (3-MPEA) is a phenethylamine (B48288) derivative that has been identified as a low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor that modulates the activity of monoaminergic systems, including dopamine (B1211576) and serotonin (B10506).[2][3][4] Understanding the in vivo effects of 3-MPEA on neurotransmitter levels is crucial for elucidating its pharmacological profile and potential therapeutic applications. In vivo microdialysis is a powerful technique for continuously monitoring the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals, providing real-time insights into the neurochemical effects of novel compounds.[1][5][6]
These application notes provide a detailed framework for investigating the effects of 3-MPEA on dopamine and serotonin levels in the rodent brain using in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Predicted Effects of 3-MPEA on Neurotransmitter Levels
Direct experimental data on the in vivo neurochemical effects of 3-MPEA are currently unavailable. However, based on its activity as a TAAR1 agonist, its effects can be predicted by examining studies on other TAAR1 agonists. Activation of TAAR1 has been shown to modulate dopaminergic and serotonergic neurotransmission.[4][7] Some studies suggest that TAAR1 agonists can lead to a decrease in extracellular dopamine and serotonin levels.[8] Therefore, it is hypothesized that administration of 3-MPEA will lead to a dose-dependent decrease in extracellular dopamine and serotonin in brain regions such as the striatum and prefrontal cortex.
Data Presentation: Predicted Quantitative Effects of TAAR1 Agonists
The following tables summarize the expected quantitative changes in neurotransmitter levels following the administration of a selective TAAR1 agonist, which can serve as a proxy for the anticipated effects of 3-MPEA. These are hypothetical data based on published findings for other TAAR1 agonists and should be confirmed by direct experimentation with 3-MPEA.
Table 1: Predicted Effect of a TAAR1 Agonist on Extracellular Dopamine Levels in the Rat Striatum
| Time Post-Administration (min) | Vehicle (% Baseline ± SEM) | TAAR1 Agonist (low dose) (% Baseline ± SEM) | TAAR1 Agonist (high dose) (% Baseline ± SEM) |
| -20 to 0 (Baseline) | 100 ± 5 | 100 ± 6 | 100 ± 7 |
| 0 to 20 | 102 ± 5 | 90 ± 8 | 75 ± 9 |
| 20 to 40 | 98 ± 6 | 85 ± 7 | 65 ± 8 |
| 40 to 60 | 101 ± 4 | 88 ± 6 | 70 ± 7 |
| 60 to 80 | 99 ± 5 | 92 ± 5 | 78 ± 6 |
| 80 to 100 | 100 ± 6 | 95 ± 6 | 85 ± 5 |
| 100 to 120 | 101 ± 5 | 98 ± 7 | 90 ± 6 |
Table 2: Predicted Effect of a TAAR1 Agonist on Extracellular Serotonin Levels in the Rat Prefrontal Cortex
| Time Post-Administration (min) | Vehicle (% Baseline ± SEM) | TAAR1 Agonist (low dose) (% Baseline ± SEM) | TAAR1 Agonist (high dose) (% Baseline ± SEM) |
| -20 to 0 (Baseline) | 100 ± 8 | 100 ± 9 | 100 ± 10 |
| 0 to 20 | 99 ± 7 | 92 ± 8 | 80 ± 9 |
| 20 to 40 | 101 ± 8 | 88 ± 7 | 70 ± 8 |
| 40 to 60 | 100 ± 6 | 90 ± 6 | 75 ± 7 |
| 60 to 80 | 98 ± 7 | 94 ± 5 | 82 ± 6 |
| 80 to 100 | 102 ± 8 | 96 ± 6 | 88 ± 5 |
| 100 to 120 | 101 ± 7 | 99 ± 7 | 92 ± 6 |
Experimental Protocols
I. Animal Subjects and Housing
-
Species: Adult male Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
II. Surgical Implantation of Microdialysis Guide Cannula
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen) or a mixture of ketamine (100 mg/kg, i.p.) and xylazine (B1663881) (10 mg/kg, i.p.).
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull above the target brain region (e.g., striatum or prefrontal cortex).
-
Guide Cannula Implantation: Slowly lower a guide cannula to the desired coordinates. For the striatum, typical coordinates are: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm from bregma.
-
Fixation: Secure the guide cannula to the skull using dental cement and stainless-steel screws.
-
Post-operative Care: Administer an analgesic and allow the animal to recover for 5-7 days before the microdialysis experiment. A dummy cannula should be kept in the guide cannula to maintain patency.[9]
III. In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, place the rat in a microdialysis bowl and allow it to habituate for at least 1-2 hours.
-
Probe Insertion: Gently insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂) at a constant flow rate of 1-2 µL/min using a microinfusion pump.[9]
-
Equilibration: Allow the system to equilibrate for at least 90-120 minutes to achieve a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (20 minutes each) to determine basal neurotransmitter concentrations.
-
Drug Administration: Administer 3-MPEA (dissolved in saline or aCSF) via intraperitoneal (i.p.) injection or through the microdialysis probe (reverse dialysis). A vehicle control group should also be included.
-
Post-treatment Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours following drug administration.
-
Sample Handling: Collect dialysate samples in vials containing a small volume of antioxidant solution (e.g., 0.02 M perchloric acid) to prevent the degradation of monoamines. Immediately freeze samples on dry ice and store them at -80°C until analysis.
IV. Neurotransmitter Analysis by HPLC-ECD
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector (ECD).[10][11][12][13]
-
Mobile Phase: A typical mobile phase for the separation of dopamine and serotonin consists of a sodium phosphate (B84403) buffer, EDTA, methanol, and an ion-pairing agent (e.g., octane (B31449) sulfonic acid), with the pH adjusted to be acidic.
-
Detection: Set the potential of the ECD glassy carbon electrode to a level optimal for the oxidation of dopamine and serotonin (e.g., +0.65 V).
-
Quantification: Determine the concentrations of dopamine and serotonin in the dialysate samples by comparing the peak areas to those of external standards. Results are typically expressed as a percentage of the average baseline concentration.
Mandatory Visualizations
Signaling Pathway of TAAR1 Activation
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters [jove.com]
- 6. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review | MDPI [mdpi.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min [amuzainc.com]
Application Notes and Protocols for Receptor Binding Assay of 3-Methoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyphenethylamine (3-MPEA) is a phenethylamine (B48288) derivative that has garnered interest in neuropharmacological research. Understanding its interaction with specific receptor targets is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of 3-MPEA for the human Trace Amine-Associated Receptor 1 (TAAR1), its primary identified target. 3-MPEA exhibits low-potency partial agonism at hTAAR1.[1] Additionally, it displays a very low affinity for serotonin (B10506) receptors.[1]
Data Presentation
The binding affinity of this compound and a reference compound for the human TAAR1 receptor is summarized in the table below. The data is presented as the half-maximal effective concentration (EC50) and the inhibitor constant (Ki), which are critical parameters in characterizing ligand-receptor interactions.
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Ki (nM) | Reference Compound |
| This compound | Human TAAR1 | Functional Assay | 1,444 | 73 | - | β-Phenethylamine |
| This compound | Rat Serotonin Receptor | Functional Assay (Stomach Fundus Strip) | - | - | 1,290 (A2 value) | Serotonin |
Note: The A2 value represents the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. While not a Ki value from a binding assay, it indicates low affinity.
Signaling Pathways
TAAR1 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] TAAR1 can also couple to Gα13, activating the RhoA signaling pathway.[4][5][6]
Caption: TAAR1 canonical Gαs and Gα13 signaling pathways.
Experimental Protocols
Objective:
To determine the binding affinity (Ki) of this compound for the human TAAR1 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Line: HEK293 cells stably expressing human TAAR1 (e.g., Creative Biogene, Cat. No. CSC-RG0409).[7]
-
Radioligand: A suitable TAAR1 radioligand, for example, ³H-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine or another commercially available high-affinity TAAR1 radioligand. The dissociation constant (Kd) of the radioligand must be predetermined.[8]
-
Test Compound: this compound (3-MPEA).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-labeled TAAR1 agonist (e.g., β-phenethylamine).[8]
-
Assay Buffer: 20 mM HEPES-NaOH (pH 7.4), 10 mM MgCl₂, 2 mM CaCl₂.[8]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail: A commercially available liquid scintillation cocktail compatible with your filter plates/mats.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Centrifuge
-
Homogenizer (e.g., Polytron)
-
96-well microplates (for assay)
-
Filter plates (e.g., glass fiber filters pre-treated with 0.3% polyethyleneimine).[9]
-
Vacuum filtration manifold
-
Liquid scintillation counter
-
Experimental Workflow Diagram:
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Protocol:
1. Cell Membrane Preparation: a. Culture HEK293 cells stably expressing human TAAR1 in appropriate media and conditions.[8] b. Harvest the cells by centrifugation. c. Wash the cell pellet with ice-cold PBS. d. Resuspend the pellet in ice-cold lysis buffer (e.g., 20 mM HEPES-NaOH, 10 mM EDTA, pH 7.4) and homogenize.[8] e. Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 30 minutes at 4°C.[8] f. Discard the supernatant and resuspend the pellet in fresh buffer without EDTA. Repeat the centrifugation. g. Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). h. Store membrane preparations at -80°C until use.
2. Competitive Binding Assay: a. Prepare serial dilutions of the test compound, 3-MPEA, in assay buffer. A typical concentration range would be from 10 pM to 10 µM.[8] b. In a 96-well plate, set up the following conditions in triplicate:
- Total Binding: Add cell membranes, radioligand (at a concentration close to its Kd, e.g., 0.7 nM), and assay buffer.[8]
- Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a non-labeled TAAR1 agonist (e.g., 10 µM β-phenethylamine).[8]
- Competition Binding: Add cell membranes, radioligand, and each concentration of 3-MPEA. c. The final assay volume is typically 200-250 µL.[9] d. Incubate the plate for 60 minutes at 4°C with gentle agitation.[8]
3. Filtration and Detection: a. Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a vacuum manifold.[9] b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9] c. Dry the filter plate. d. Add liquid scintillation cocktail to each well. e. Quantify the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.
4. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the 3-MPEA concentration. c. Determine IC50: Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of 3-MPEA that inhibits 50% of the specific binding of the radioligand). d. Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation:[3] Ki = IC50 / (1 + ([L]/Kd)) Where:
- [L] = concentration of the radioligand used in the assay.
- Kd = dissociation constant of the radioligand for TAAR1.
Conclusion
This application note provides a comprehensive protocol for determining the binding affinity of this compound for the human TAAR1 receptor. By following this detailed methodology, researchers can obtain reliable and reproducible data to further characterize the pharmacological profile of this and other related compounds, aiding in the broader understanding of TAAR1 function and its potential as a therapeutic target.
References
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAAR1 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human TAAR1 Stable Cell Line-HEK293T (CSC-RG0409) - Creative Biogene [creative-biogene.com]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: The Use of 3-Methoxyphenethylamine (3-MPEA) in the Development of Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyphenethylamine (3-MPEA) is a substituted phenethylamine (B48288) that serves as a valuable scaffold in medicinal chemistry for the development of novel pharmaceutical agents.[1] Its structural similarity to endogenous monoamine neurotransmitters provides a foundation for designing compounds that can modulate various physiological and pathological processes. The primary pharmacological target of 3-MPEA is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that has emerged as a promising target for the treatment of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[2][3][4] 3-MPEA acts as a low-potency partial agonist at human TAAR1.[1] This document provides detailed application notes and experimental protocols for the synthesis of 3-MPEA and its derivatives, as well as for the pharmacological evaluation of these compounds, with a focus on TAAR1 activation and downstream signaling pathways.
Data Presentation: Pharmacological Profile of 3-MPEA and Derivatives
The following table summarizes the key pharmacological data for 3-MPEA and a representative derivative. This structured format allows for a clear comparison of their potencies and efficacies at the primary target, TAAR1.
| Compound | Target | Assay Type | Parameter | Value (nM) | Efficacy (% of standard agonist) | Reference |
| 3-MPEA | Human TAAR1 | cAMP Accumulation | EC50 | 1,444 | 73% | [1] |
| Rat Serotonin Receptors | Receptor Binding | A2 | 1,290 | - | [1] | |
| Derivative 1 (e.g., N-(3-Methoxyphenethyl)-2-propylpentanamide) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (3-MPEA)
This protocol describes a common method for the synthesis of 3-MPEA via the reduction of 3-methoxyphenylacetonitrile.
Materials:
-
3-Methoxyphenylacetonitrile
-
Lithium aluminum hydride (LiAlH4) or another suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Magnesium sulfate (B86663) (MgSO4)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (a molar excess) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Precursor: Dissolve 3-methoxyphenylacetonitrile in anhydrous diethyl ether and add it dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filtration: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Extraction: Combine the filtrate and the ether washings. Dry the combined organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-MPEA. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
Protocol 2: Synthesis of a 3-MPEA Derivative: N-(3-Methoxyphenethyl)-2-propylpentanamide
This protocol is adapted from a published procedure for the synthesis of an amide derivative of 3-MPEA.[5]
Materials:
-
This compound (3-MPEA)
-
2-Propylpentanoyl chloride (Valproyl chloride)
-
Dichloromethane (B109758) (CH2Cl2)
-
Triethylamine (B128534) (Et3N)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1 mmol) in dichloromethane (20 mL) in a round-bottom flask with a magnetic stirrer.
-
Acylation: To this solution, add 2-propylpentanoyl chloride (1 mmol).
-
Neutralization: Stir the resulting mixture at room temperature for 10 minutes. Then, add triethylamine (1.2 mmol) dropwise to neutralize the hydrochloric acid byproduct and facilitate amide bond formation.
-
Work-up: The reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 3: In Vitro TAAR1 Activation Assay - cAMP Measurement
This protocol describes a cell-based assay to determine the ability of 3-MPEA or its derivatives to activate TAAR1, leading to an increase in intracellular cyclic AMP (cAMP). This can be performed using commercially available kits.[6][7]
Materials:
-
CHO-K1 or HEK293 cells stably expressing human or rat TAAR1
-
Cell culture medium and supplements
-
Test compounds (3-MPEA and derivatives)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Plate reader compatible with the chosen assay technology
Procedure:
-
Cell Seeding: Seed the TAAR1-expressing cells into 96- or 384-well plates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in the appropriate assay buffer.
-
Cell Treatment: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30 minutes) at room temperature or 37°C.
-
Cell Lysis (for immunoassays): If using a competitive immunoassay, lyse the cells according to the kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Add the detection reagents from the cAMP assay kit to each well.
-
Signal Measurement: After an appropriate incubation period, measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis: The signal is typically inversely proportional to the intracellular cAMP concentration in competitive immunoassays. Construct dose-response curves and calculate EC50 values for each compound.
Protocol 4: Assessment of Downstream Signaling - CREB Phosphorylation Assay
Activation of the Gs-coupled TAAR1 leads to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) at Serine 133. This can be measured by Western blotting or ELISA.[8][9][10][11][12]
Materials:
-
TAAR1-expressing cells
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat TAAR1-expressing cells with test compounds for a defined period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total CREB antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of CREB phosphorylation as a ratio of phospho-CREB to total CREB.
Mandatory Visualizations
Caption: TAAR1 signaling cascade initiated by 3-MPEA.
Caption: Drug discovery workflow using 3-MPEA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]
- 4. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cAMP Hunter™ Rat TAAR1 Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. content.abcam.com [content.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxyphenethylamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methoxyphenethylamine (3-MPEA). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound involve two main strategies:
-
Reduction of 3-methoxy-β-nitrostyrene: This is a widely used method that involves the reduction of both the nitro group and the double bond of the nitrostyrene (B7858105) precursor.[1][2]
-
Reduction of 3-methoxyphenylacetonitrile: This route involves the reduction of a nitrile functional group to a primary amine.[3][4][5]
-
Reductive Amination of 3-methoxyphenylacetaldehyde: This method involves the reaction of the corresponding aldehyde with an amine source, typically ammonia (B1221849), in the presence of a reducing agent.[6][7][8]
Q2: I am observing the formation of secondary and tertiary amine byproducts. How can this be minimized?
A2: The formation of secondary and tertiary amines is a common issue, particularly in the catalytic hydrogenation of nitriles.[3] This occurs when the initially formed primary amine reacts with the intermediate imine. To minimize this, it is recommended to add ammonia or ammonium (B1175870) hydroxide (B78521) to the reaction mixture.[3] This excess of ammonia helps to drive the reaction towards the formation of the primary amine.
Q3: What are some common impurities that I should be aware of during the synthesis of 3-MPEA?
A3: Depending on the synthetic route, common impurities may include unreacted starting materials, intermediates such as the corresponding imine or nitroalkane, and over-alkylation products (secondary and tertiary amines). If starting from 3-methoxyphenylacetonitrile, incomplete reduction may leave traces of the nitrile. In the case of nitrostyrene reduction, incomplete reduction of the double bond could result in the corresponding nitroalkane or oxime.
Q4: Are there any specific safety precautions I should take when working with reagents like Lithium Aluminum Hydride (LiAlH4)?
A4: Yes, Lithium Aluminum Hydride (LiAlH4) is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[9][10] All reactions involving LiAlH4 must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[10] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential. It is also crucial to have a proper quenching procedure in place to safely neutralize any excess LiAlH4.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of 3-methoxy-β-nitrostyrene
Q: My yield of this compound from the reduction of 3-methoxy-β-nitrostyrene is consistently low. What are the potential causes and how can I improve it?
A: Low yields in this reaction can often be attributed to several factors related to the catalyst, reducing agent, and reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity: The activity of the catalyst is crucial for efficient hydrogenation.
-
Solution: Ensure the catalyst (e.g., Pd/C, Palladium Black) is fresh and has been stored properly.[1] If using a previously opened bottle, consider using a fresh batch. The catalyst loading can also be optimized; typically, 5-10 mol% is used.
-
-
Choice of Reducing Agent and Conditions: The choice of reducing agent and the reaction conditions play a significant role in the reaction outcome.
-
Solution: For catalytic hydrogenation, ensure a sufficient hydrogen pressure is applied (e.g., 1-3 atm).[1][2] If using metal hydrides like LiAlH4, ensure the reagent is of high purity and the reaction is performed under strictly anhydrous conditions.[1] A combination of NaBH4 and a copper(II) salt has also been reported as an effective system for reducing nitrostyrenes.[11]
-
-
Reaction Temperature and Time: Sub-optimal temperature and reaction time can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. For catalytic hydrogenation, reactions are often run at room temperature or slightly above.[1]
-
-
Solvent Selection: The solvent can influence the solubility of the reactants and the catalyst's effectiveness.
-
Solution: Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used for catalytic hydrogenation, often with the addition of an acid like HCl.[1][2] For LiAlH4 reductions, anhydrous ethereal solvents like diethyl ether or THF are required.
-
Issue 2: Incomplete Reduction or Side Reactions during the Reduction of 3-methoxyphenylacetonitrile
Q: I am having trouble with the reduction of 3-methoxyphenylacetonitrile. The reaction is either incomplete, or I am observing significant side products. What can I do?
A: Challenges in nitrile reduction often stem from the choice of reducing agent and the presence of moisture or other reactive functional groups.
Troubleshooting Steps:
-
Reducing Agent Potency: Not all reducing agents are capable of reducing nitriles.
-
Solution: Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce nitriles on its own.[12] A more potent reducing agent like Lithium Aluminum Hydride (LiAlH4) is typically required.[5][12][13] Alternatively, catalytic hydrogenation with Raney Nickel or Pd/C at elevated pressure can be effective.[3][4]
-
-
Formation of Aldehyde Intermediate: In some cases, the nitrile can be partially reduced to an aldehyde, which can then undergo other reactions.
-
Solution: Using a strong reducing agent like LiAlH4 typically ensures complete reduction to the amine.[13] Careful control of reaction conditions is necessary if trying to isolate the aldehyde.
-
-
Reaction with Heteroatoms: If there are other reducible functional groups or heteroatoms in the molecule, they may interfere with the desired reaction.
-
Work-up Procedure: The work-up is critical for isolating the primary amine and removing byproducts.
-
Solution: After reduction with LiAlH4, a careful quenching procedure (e.g., Fieser work-up) is necessary to decompose the aluminum complexes and liberate the amine. The final product is often purified by distillation or column chromatography.
-
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of Phenethylamines from Nitrostyrenes
| Precursor | Reducing Agent/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 3,4-Methylenedioxy-β-nitrostyrene | 5% Pd/C, H2 (1 atm) | Ethanol, 12 M HCl | 0°C | 3 h | 71% | [1][2] |
| 3,4,5-Trimethoxy-β-nitrostyrene | 5% Pd/C, H2 (1 atm) | Ethanol, 12 M HCl | 0°C | 3 h | 65% | [1] |
| 3-Methoxy-4,5-dihydroxy-ω-nitrostyrene | Palladium Black, H2 (1 atm) | Acetic Acid, H2SO4 | Room Temp. | - | 52% (as bisulphate) | [1] |
| 2,5-Dimethoxy-β-nitrostyrene | NaBH4, CuCl2 | - | 80°C | - | 62-83% | [11] |
| 4-Methoxy-2,3-methylenedioxy-β-nitrostyrene | 10% Pd/C, H2 (3 atm) | Methanol, 1N HCl | Room Temp. | - | 67% | [1] |
| 4-Methoxy-2,3-methylenedioxy-β-nitrostyrene | LiAlH4 | Dry THF | 80°C | - | - | [1] |
Table 2: Common Reducing Systems for the Conversion of Nitriles to Primary Amines
| Reducing System | Typical Solvents | Key Considerations |
| LiAlH4 | Anhydrous Diethyl Ether, THF | Highly reactive, requires anhydrous conditions. Reduces most carbonyl and nitro groups.[5][9][12] |
| H2 / Raney Nickel | Ethanol, Methanol | Often requires elevated pressure and temperature. Can form secondary/tertiary amines; addition of NH3 can suppress this.[3] |
| H2 / Pd/C | Ethanol, Methanol | Similar to Raney Nickel, can form amine byproducts.[3] |
| BH3-THF or BH3-SMe2 | THF | Generally requires heating. BH3-SMe2 is more stable than BH3-THF.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Hydrogenation of a β-Nitrostyrene
This protocol is adapted from the synthesis of 3,4-methylenedioxy-β-phenethylamine and can be applied to 3-methoxy-β-nitrostyrene.[1][2]
-
In a suitable reaction flask, dissolve the 3-methoxy-β-nitrostyrene in ethanol.
-
Add 5% palladium on charcoal (Pd/C) catalyst (approximately 10 mol%).
-
Add concentrated hydrochloric acid (HCl).
-
Equip the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) for approximately 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be further purified by recrystallization or distillation.
Protocol 2: General Procedure for the Reduction of a Nitrile using LiAlH4
This is a general procedure for the reduction of a nitrile to a primary amine.[5]
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH4) in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve the 3-methoxyphenylacetonitrile in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the precipitate with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound by vacuum distillation.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation of 3-methoxy-β-nitrostyrene.
Caption: Decision diagram for troubleshooting the reduction of 3-methoxyphenylacetonitrile.
References
- 1. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. academic.oup.com [academic.oup.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 10. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 11. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Challenges in the Purification of 3-MPEA
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of 3-Methoxy-alpha-phenyl-ethylamine (3-MPEA). Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 3-MPEA.
Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low Yield | - Incomplete crystallization or precipitation. | - Ensure the solution is sufficiently cooled.[1] - Add a seed crystal to induce crystallization.[1] - Reduce the amount of solvent used for dissolution.[1] |
| - Product loss during transfers. | - Carefully transfer all materials between vessels and rinse glassware with the mother liquor.[1] | |
| - Premature crystallization during hot filtration. | - Preheat the funnel and receiving flask.[1] | |
| Product is an Oil, Not Crystals | - The melting point of the product is below the temperature of the solution. | - Lower the crystallization temperature (e.g., use an ice bath). |
| - The compound is "oiling out" due to a supersaturated solution cooling too quickly. | - Re-heat the solution and allow it to cool more slowly.[1] - Add slightly more solvent.[1] | |
| - Impurities are preventing crystallization. | - Attempt purification by another method, such as column chromatography. | |
| Product is Impure | - Inefficient removal of byproducts from the synthesis. | - Re-purify the material using the same or a different method. - For recrystallization, ensure the correct solvent is used where impurities are either highly soluble or insoluble. |
| - Co-elution of impurities during column chromatography. | - Optimize the mobile phase composition for better separation. - Consider using a different stationary phase.[2][3] | |
| - Thermal degradation during distillation. | - Use vacuum distillation to lower the boiling point. | |
| Colored Impurities Present | - Presence of colored byproducts from the synthesis. | - During recrystallization, add a small amount of activated charcoal to the hot solution before filtration.[1][4] |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for 3-MPEA?
The most common methods for purifying 3-MPEA, a phenethylamine (B48288) derivative, are recrystallization, column chromatography, and distillation. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: How do I select an appropriate solvent for the recrystallization of 3-MPEA?
An ideal recrystallization solvent will dissolve 3-MPEA well at elevated temperatures but poorly at room temperature or below.[1] It is recommended to perform small-scale solvent screening with a variety of solvents to determine the optimal one.
Solvent Selection Guide for 3-MPEA Recrystallization (Hypothetical Data)
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Comments |
| Water | Sparingly soluble | Soluble | May be suitable, but slow cooling is necessary. |
| Ethanol | Soluble | Very Soluble | May result in low recovery due to high solubility at room temperature. |
| Isopropanol | Sparingly soluble | Soluble | A good candidate for recrystallization. |
| Hexane (B92381) | Insoluble | Sparingly soluble | Can be used as an anti-solvent in a two-solvent system. |
| Toluene | Soluble | Very Soluble | Similar to ethanol, may lead to low yield. |
| Ethyl Acetate (B1210297) | Moderately soluble | Very Soluble | Potential for good recovery with cooling. |
Q3: What are the likely impurities in a synthesis of 3-MPEA?
Impurities in 3-MPEA can originate from starting materials, side reactions, or incomplete reactions. Common impurities may include unreacted starting materials, byproducts from the specific synthetic route used, and positional isomers.
Q4: How can I assess the purity of my 3-MPEA sample?
Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[] These methods can identify and quantify impurities.[]
Q5: What is a typical yield and purity for 3-MPEA purification?
The yield and purity of 3-MPEA will vary depending on the purification method and the initial purity of the crude product. The following table provides a general expectation.
Typical Yields and Purity for 3-MPEA Purification
| Purification Method | Typical Yield | Expected Purity |
| Recrystallization | 60-85% | >98% |
| Column Chromatography | 50-80% | >99% |
| Distillation | 70-90% | >99% |
Experimental Protocols
Protocol 1: Recrystallization of 3-MPEA
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-MPEA in a minimal amount of a suitable hot solvent (e.g., isopropanol).[1][4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.[1][4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1][4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1][4]
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a desiccator or vacuum oven.
Protocol 2: Column Chromatography of 3-MPEA
-
Column Preparation: Prepare a chromatography column with a suitable stationary phase, such as silica (B1680970) gel.[2][6] The column can be packed using a wet or dry method.[2][7]
-
Sample Loading: Dissolve the crude 3-MPEA in a minimal amount of the mobile phase and load it onto the top of the column.[6]
-
Elution: Begin eluting the sample with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate with a small amount of triethylamine (B128534) to prevent tailing of the amine). The polarity of the mobile phase can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the fractions using a technique like Thin Layer Chromatography (TLC) to identify those containing the pure 3-MPEA.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-MPEA.
General Purification Workflow
References
Technical Support Center: Pictet-Spengler Reaction with 3-Methoxyphenethylamine (3-MPEA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with the Pictet-Spengler reaction using 3-methoxyphenethylamine (3-MPEA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your Pictet-Spengler experiments with 3-MPEA in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Pictet-Spengler reaction with 3-MPEA is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in the Pictet-Spengler reaction with 3-MPEA can stem from several factors. The phenyl ring of 3-MPEA is less nucleophilic than indole-based substrates, which can necessitate harsher reaction conditions.[1][2][3] Here is a systematic approach to troubleshooting:
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed, and the formation of the key iminium ion intermediate is crucial for cyclization.[2]
-
Solution: Ensure you are using an appropriate acid catalyst. Strong Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[3] Lewis acids can also be employed. The concentration of the acid is also critical; start with catalytic amounts and optimize as needed.
-
-
Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing conditions are often required for less reactive phenethylamine (B48288) derivatives.[3]
-
-
Choice of Solvent: The solvent can significantly influence reaction rates and yields.
-
Solution: While protic solvents are traditional, aprotic solvents have sometimes been shown to provide superior yields.[2] Consider screening solvents such as dichloromethane (B109758) (DCM), toluene, or acetonitrile.
-
-
Water Content: The presence of excess water can hydrolyze the iminium ion intermediate, leading to lower yields.
-
Solution: Use anhydrous solvents and reagents if possible. If using aqueous acids, ensure the concentration is appropriate.
-
-
Aldehyde Reactivity and Stoichiometry: The nature of the aldehyde and its concentration can impact the reaction.
-
Solution: Simple aldehydes like formaldehyde (B43269) (or its equivalents like paraformaldehyde or 1,3,5-trioxane) are generally effective.[4] Using a slight excess of the aldehyde can help drive the reaction to completion.[5]
-
Issue 2: Formation of Side Products
Q2: I am observing significant side product formation in my reaction mixture. What are these impurities likely to be and how can I minimize them?
A2: Side product formation can compete with the desired Pictet-Spengler cyclization, reducing the overall yield.
-
N-Acetylation (if using acetic acid): If acetic acid is used as the catalyst or solvent, N-acetylation of the starting amine or the product can occur.
-
Solution: Opt for a non-participating acid catalyst like TFA or HCl.
-
-
Polymerization of the Aldehyde: Aldehydes, particularly formaldehyde, can polymerize under acidic conditions.
-
Solution: Use a stable source of formaldehyde like 1,3,5-trioxane (B122180), which depolymerizes under acidic conditions to release formaldehyde in situ.[4] Add the aldehyde slowly to the reaction mixture.
-
-
Oxidation of Starting Material or Product: The electron-rich aromatic ring can be susceptible to oxidation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Issue 3: Difficulty with Product Purification
Q3: I am struggling to purify the desired tetrahydroisoquinoline product from the reaction mixture. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the product and unreacted starting materials.
-
Chromatography: Column chromatography on silica (B1680970) gel is a common method for purification.
-
Solution: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve optimal separation. Thin-layer chromatography (TLC) should be used to monitor the reaction progress and guide the choice of chromatography conditions.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Solution: Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Acid-Base Extraction: The basicity of the product can be exploited for purification.
-
Solution: An acid-base extraction can be used to separate the basic product from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to extract the product into the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
-
Quantitative Data
The following table summarizes yield data for Pictet-Spengler reactions with substrates similar to 3-MPEA under various conditions. This data can guide your optimization efforts.
| Starting Amine | Aldehyde | Acid Catalyst | Solvent | Temperature | Yield (%) | Reference |
| N-Carbamoyl-3-methoxyphenethylamine | n-Heptanal | PFOSA (20 mol%) | HFIP/Water | Room Temp | 93 | [6] |
| N-Carbamoyl-3-methoxyphenethylamine | Benzaldehyde | PFOSA (20 mol%) | HFIP/Water | Room Temp | 85 | [6] |
| N-Carbamoyl-phenethylamine | Various aliphatic aldehydes | IDPi catalyst | Toluene | 60 °C | 70-95 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction of 3-MPEA with Formaldehyde
This protocol is a general guideline and may require optimization for your specific aldehyde and reaction scale.
Materials:
-
This compound (3-MPEA)
-
Paraformaldehyde or 1,3,5-trioxane
-
Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
To the stirred solution, add paraformaldehyde (1.2 equivalents) or 1,3,5-trioxane (0.4 equivalents).
-
Add the acid catalyst (e.g., 10-50 mol% TFA or a few drops of concentrated HCl) to the mixture.
-
Stir the reaction at room temperature or heat to reflux, while monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the mixture is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting guide for the Pictet-Spengler reaction.
Caption: A typical experimental workflow for the Pictet-Spengler reaction.
Caption: A troubleshooting guide for low yield in the Pictet-Spengler reaction.
References
- 1. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Minimizing experimental artifacts in 3-MPEA in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental artifacts when conducting in vitro assays with 3-Methoxyphenethylamine (3-MPEA).
Frequently Asked Questions (FAQs)
Q1: What is 3-MPEA and what is its expected mechanism of action?
This compound (3-MPEA) is a substituted phenethylamine.[1] While specific research on 3-MPEA is limited, related methoxyphenethylamine compounds are known to act as serotonin (B10506) 5-HT2A receptor agonists, producing psychedelic effects.[1] Other related compounds, such as β-Methylphenethylamine (BMPEA), act as releasing agents for dopamine (B1211576) and norepinephrine.[2] Therefore, the in vitro effects of 3-MPEA could be mediated by interactions with monoamine transporters or serotonin receptors.
Q2: I'm observing high variability between replicate wells in my cell-based assay. What could be the cause?
High variability can stem from several factors:
-
Compound Precipitation: 3-MPEA, like many small molecules, may have limited solubility in aqueous assay buffers. Visually inspect your wells for any precipitate.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. It is recommended to fill the outer wells with sterile buffer or media and not use them for experimental data.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Calibrate your pipettes regularly.
Q3: My compound appears to be cytotoxic in a cell viability assay (e.g., MTT, LDH). How can I be sure this is a true effect and not an artifact?
Several factors can lead to misleading results in common viability assays:
-
Direct Chemical Interference: The compound itself may interfere with the assay reagents. For example, some compounds can reduce MTT to formazan (B1609692) non-enzymatically or bind to LDH, inhibiting its activity.[3][4]
-
Solvent Toxicity: The solvent used to dissolve 3-MPEA (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control with the same final solvent concentration as your experimental wells.
-
pH Changes: If the compound is acidic or basic, it could alter the pH of the culture medium, leading to cell death. Ensure the final pH of your assay medium is within the physiological range.
To mitigate these, consider running a cell-free control where the compound is added to the assay medium without cells to check for direct interference. Using orthogonal assays that measure different aspects of cell viability (e.g., membrane integrity, metabolic activity, ATP content) can also help confirm the results.
Q4: How can I determine the solubility and stability of 3-MPEA in my assay buffer?
-
Solubility: Prepare a supersaturated solution of 3-MPEA in your assay buffer. After a period of equilibration and centrifugation to pellet undissolved compound, the concentration in the supernatant can be measured by a suitable analytical method like HPLC-UV.[5]
-
Stability: Incubate 3-MPEA in the assay buffer under the same conditions as your experiment (e.g., temperature, CO2). At various time points, take aliquots and analyze the concentration of the parent compound using a method like HPLC to determine its degradation over time.[5]
Troubleshooting Guides
Problem: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Compound Instability | Assess the stability of 3-MPEA in your assay buffer over the time course of the experiment. |
| Cell Line Instability | Ensure you are using a consistent passage number for your cells and regularly check for mycoplasma contamination. |
| Reagent Variability | Use fresh reagents and solutions. Aliquot and store reagents properly to avoid repeated freeze-thaw cycles. |
| Incubator Conditions | Verify that the temperature, CO2, and humidity levels in your incubator are stable and accurate. |
Problem: Suspected Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Compound Purity | Verify the purity of your 3-MPEA stock using an appropriate analytical method (e.g., LC-MS, NMR). |
| Non-Specific Binding | Include a structurally related but inactive compound as a negative control. Consider using structurally diverse compounds with known mechanisms of action to identify potential off-target liabilities. |
| Assay Artifacts | As mentioned in the FAQs, rule out direct interference with the assay chemistry by running cell-free controls.[6] |
Experimental Protocols & Methodologies
General Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-MPEA in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: A generalized workflow for conducting in vitro assays with 3-MPEA.
Caption: A decision tree for troubleshooting high variability in 3-MPEA assays.
Caption: Hypothesized signaling pathways for 3-MPEA based on related compounds.
References
- 1. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability testing of 3-Methoxyphenethylamine under various storage conditions
This technical support center provides guidance on the stability testing of 3-Methoxyphenethylamine (3-MeO-PEA) under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, ideally at 2-8°C. To prevent oxidation and degradation from atmospheric moisture and carbon dioxide, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: How stable is this compound at room temperature?
A2: While short-term exposure to room temperature is generally acceptable, prolonged storage at ambient conditions can lead to gradual degradation. The rate of degradation will depend on factors such as humidity, light exposure, and air quality. For routine laboratory use, it is advisable to store the main stock under recommended refrigerated conditions and keep a smaller, working aliquot at room temperature.
Q3: Is this compound sensitive to light?
A3: Yes, like many phenethylamine (B48288) derivatives, this compound is potentially sensitive to light (photosensitive). Exposure to UV and visible light can induce photodegradation. Therefore, it is crucial to store the compound in amber or opaque containers to minimize light exposure.
Q4: What is the impact of pH on the stability of this compound in solution?
A4: The stability of this compound in solution is pH-dependent. The amine group makes it basic, and it will be more stable in acidic to neutral solutions where it is protonated. In alkaline conditions, the free base is more susceptible to oxidation and other degradation pathways.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure of this compound, potential degradation pathways include:
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of corresponding imines, aldehydes, or N-oxides.
-
Photodegradation: Exposure to light can lead to the formation of various photolytic products.
-
Reaction with Carbon Dioxide: The amine group can react with atmospheric carbon dioxide to form carbamates.
Troubleshooting Guide
Issue 1: Unexpected peaks appear in the chromatogram during stability analysis.
-
Possible Cause A: Degradation of this compound.
-
Solution: Compare the chromatogram of the stressed sample with that of a freshly prepared, unstressed sample. The new peaks are likely degradation products. Perform forced degradation studies under various conditions (acid, base, oxidation, heat, light) to systematically identify the degradation products.
-
-
Possible Cause B: Contamination of the sample or analytical system.
-
Solution: Run a blank injection (mobile phase only) to check for system contamination. Ensure proper cleaning of all glassware and sample vials. Use high-purity solvents and reagents.
-
Issue 2: The concentration of this compound decreases significantly over a short period.
-
Possible Cause A: Improper storage conditions.
-
Solution: Review the storage conditions of the sample. Ensure it is protected from light, stored at the recommended temperature, and the container is properly sealed. If the sample is in solution, check the pH and protect it from air exposure.
-
-
Possible Cause B: Incompatibility with the container or formulation excipients.
-
Solution: Investigate potential interactions between this compound and the container material or other components in the formulation. Consider using a different type of container (e.g., glass instead of plastic) or evaluating the compatibility with each excipient individually.
-
Issue 3: Inconsistent results in stability studies.
-
Possible Cause A: Non-homogeneous sample.
-
Solution: Ensure the sample is thoroughly mixed before taking an aliquot for analysis, especially for solid samples or suspensions.
-
-
Possible Cause B: Variability in experimental conditions.
-
Solution: Maintain consistent experimental parameters throughout the stability study, including temperature, humidity, light intensity, and the concentration of stressor agents in forced degradation studies.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 hours | 60°C | < 5% | Minimal degradation |
| 0.1 M NaOH | 8 hours | 60°C | 15-20% | Oxidation and dimerization products |
| 3% H₂O₂ | 4 hours | Room Temp | 25-30% | N-oxide, deamination products |
| Thermal | 48 hours | 80°C (solid) | 5-10% | Thermolytic decomposition products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 10-15% | Photolytic adducts and fragments |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Prepare a solution of this compound in 0.1 M hydrochloric acid at a concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
A control sample should be prepared in the same manner but stored at the recommended storage condition (e.g., 2-8°C) and analyzed alongside the stressed samples.
Protocol 2: Photostability Testing
-
Place a solid sample of this compound in a chemically inert, transparent container.
-
Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.
-
Expose both samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Maintain the temperature of the samples at a constant, controlled level (e.g., 25°C).
-
After the exposure period, prepare solutions of both the exposed and control samples.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms to assess the extent of photodegradation.
Mandatory Visualization
Caption: Workflow for troubleshooting stability issues of this compound.
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 3-MPEA in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Methoxyphenylethylamine (3-MPEA) in plasma. Due to the limited availability of data specific to 3-MPEA, information from its close structural and analytical analogue, 3-methoxytyramine (3-MT), is utilized to provide comprehensive support.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 3-MPEA in plasma?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a plasma sample apart from the analyte of interest, 3-MPEA. These components include proteins, salts, lipids (such as phospholipids), and metabolites.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of 3-MPEA in the mass spectrometer's ion source.[2] This interference can either suppress the analyte signal (ion suppression), leading to reduced sensitivity and underestimation of the concentration, or enhance the signal (ion enhancement), causing an overestimation.[3] Both phenomena can severely compromise the accuracy, precision, and reproducibility of the analytical method.[4]
Q2: What are the primary causes of matrix effects in plasma samples for phenylethylamine analysis?
A2: The most significant contributors to matrix effects in plasma are phospholipids (B1166683) from cell membranes.[5] These molecules are often co-extracted with the analyte of interest and can co-elute from the LC column, leading to ion suppression. Other endogenous components like salts and proteins, if not adequately removed during sample preparation, can also contribute to matrix effects.[2]
Q3: How can I determine if my 3-MPEA analysis is affected by matrix effects?
A3: A standard method to quantify matrix effects is the post-extraction spike comparison.[2] This involves comparing the peak area of 3-MPEA in a neat solution (solvent) to the peak area of 3-MPEA spiked into an extracted blank plasma sample at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
For a thorough evaluation, it is recommended to test this across at least six different lots of plasma to assess the variability of the matrix effect.[6]
Q4: What is the most effective way to compensate for matrix effects?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated 3-MPEA (3-MPEA-d_x_).[7] A SIL-IS is chemically and physically almost identical to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low signal intensity or poor sensitivity for 3-MPEA in plasma samples compared to standards in neat solvent. | Ion Suppression: Co-eluting matrix components, likely phospholipids, are suppressing the ionization of 3-MPEA.[8] | 1. Optimize Sample Preparation: Switch to a more rigorous cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).2. Modify Chromatography: Adjust the LC gradient to better separate 3-MPEA from the region where phospholipids elute (typically in the middle of a reversed-phase gradient).3. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for 3-MPEA to compensate for the signal loss.[7] |
| High variability in results between different plasma lots (poor reproducibility). | Inconsistent Matrix Effects: The composition of the plasma matrix can vary between individuals, leading to different degrees of ion suppression or enhancement. | 1. Evaluate Multiple Matrix Lots: During method development, assess the matrix effect across at least six different sources of plasma to understand the variability.[6] 2. Improve Sample Cleanup: A more robust sample preparation method like SPE can minimize the variability between lots by removing more interfering components. 3. Confirm SIL-IS Performance: Ensure the SIL-IS is co-eluting perfectly with the analyte. Chromatographic separation between the analyte and a deuterated IS can lead to differential matrix effects. |
| Retention time shifts for 3-MPEA, especially after multiple injections of plasma samples. | Column Contamination: Buildup of matrix components, particularly proteins and phospholipids, on the analytical column.[9] | 1. Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.2. Enhance Column Wash: Incorporate a strong wash step (e.g., high percentage of organic solvent) at the end of each chromatographic run to elute strongly bound interferences.3. Review Sample Preparation: If retention time shifts persist, it's a strong indicator that the sample cleanup is insufficient to protect the column. Re-evaluate the extraction protocol. |
| Inaccurate quantification despite using an internal standard. | Non-co-eluting Internal Standard: A structural analogue IS may not have the exact same retention time as 3-MPEA, causing it to experience a different matrix effect.Cross-talk: Interference between the MRM transitions of the analyte and the internal standard. | 1. Switch to a SIL-IS: A stable isotope-labeled internal standard is the best choice to ensure co-elution and identical behavior in the ion source.2. Optimize Chromatography: If using an analogue IS, fine-tune the LC method to ensure the closest possible co-elution with 3-MPEA.3. Verify MRM Transitions: Check for any potential cross-talk between the MRM transitions of 3-MPEA and the IS. Select unique and specific transitions for each. |
Quantitative Data Summary
The following tables summarize quantitative data for matrix effects and recovery for 3-methoxytyramine (3-MT), a close analogue of 3-MPEA, using different sample preparation techniques.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte | Matrix Factor (MF) | Observation | Reference |
| Solid-Phase Extraction (SPE) | 3-MT | 0.36 - 0.78 | Moderate Ion Suppression | [10] |
| Protein Precipitation (PPT) | General | High | Significant Ion Suppression (due to poor phospholipid removal) | |
| HybridSPE | General | Close to 1 | Minimal Ion Suppression (effective phospholipid removal) |
Table 2: Recovery and Precision Data using Solid-Phase Extraction (SPE)
| Analyte | Quality Control Level | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| 3-MT | Low | 93 - 106 | ≤ 5% | ≤ 4% | [11] |
| 3-MT | Medium | 93 - 106 | ≤ 5% | ≤ 4% | [11] |
| 3-MT | High | 93 - 106 | ≤ 5% | ≤ 4% | [11] |
Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of the matrix effect on 3-MPEA analysis.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike 3-MPEA into the final reconstitution solvent at low and high concentration levels relevant to the assay's calibration range.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma using the developed sample preparation method. Spike 3-MPEA into the final, clean extracts at the same low and high concentrations as Set A.
-
-
Analysis: Analyze both sets of samples using the established LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) for each lot and concentration: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Evaluation:
-
The mean MF across all lots indicates the average degree of ion suppression or enhancement.
-
The relative standard deviation (%RSD) of the MF across the different lots indicates the variability of the matrix effect.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for cleaning up plasma samples to minimize matrix effects, based on methods for the analogue 3-MT.[10]
-
Sample Pre-treatment: To 0.5 mL of plasma, add 50 µL of the internal standard solution (e.g., 3-MPEA-d_x_) and 0.5 mL of 10 mM NH₄H₂PO₄ buffer (pH 6.5). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge (e.g., 30 mg, 1 mL) by sequentially passing 1 mL of methanol (B129727) and then 1 mL of 10 mM NH₄H₂PO₄ buffer (pH 6.5).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under full vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with two aliquots of 250 µL of 2% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.2% formic acid in water).
Protocol 3: LC-MS/MS Parameters
These are typical starting parameters for the analysis of 3-MPEA and its analogues. Optimization is required for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.2% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a high organic wash.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for the specific instrument and analyte.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both 3-MPEA and its internal standard by infusing a standard solution.
-
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: Comparison of common sample preparation techniques for plasma analysis.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cda-amc.ca [cda-amc.ca]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
Refinement of protocols for handling and storing 3-Methoxyphenethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of 3-Methoxyphenethylamine (3-MeO-PEA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for short-term and long-term storage of 3-MeO-PEA?
A: For short-term storage, 3-MeO-PEA should be kept in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at -20°C.[1][2] This minimizes the risk of oxidation and degradation over time.
Q2: My previously colorless 3-MeO-PEA has developed a yellow or brownish tint. What is the cause and is it still usable?
A: A color change in 3-MeO-PEA, from colorless to yellow or brown, is a common indicator of oxidation.[3] This can be caused by exposure to air and/or light. While minor discoloration may not significantly impact the purity for some applications, it is recommended to purify the material by distillation under reduced pressure for sensitive experiments. To prevent this, always handle and store the compound under an inert atmosphere and protect it from light.
Q3: What are the known incompatibilities of 3-MeO-PEA?
A: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][5] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What are the primary safety concerns when handling 3-MeO-PEA?
A: 3-MeO-PEA is classified as a corrosive substance and can cause severe skin burns and eye damage.[6][7] It is crucial to handle it in a well-ventilated area, preferably in a chemical fume hood.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
Q5: How can I verify the purity of my 3-MeO-PEA sample?
A: The purity of 3-MeO-PEA can be assessed using several analytical techniques. Gas Chromatography (GC) is often used by suppliers to determine purity.[8] For a more precise and quantitative assessment, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a reliable method that does not require a specific reference standard of the analyte.[2][7][9] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed to identify and quantify impurities and degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with 3-MeO-PEA.
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Steps |
| Degradation of 3-MeO-PEA stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. If using a previously prepared stock, verify its purity via HPLC or NMR before use. 3. Store stock solutions in small, single-use aliquots under an inert atmosphere at -20°C to prevent repeated freeze-thaw cycles and air exposure. |
| Contamination of the sample. | 1. Ensure all glassware is scrupulously clean and dry before use. 2. Use fresh, high-purity solvents for all dilutions and reactions. 3. Filter samples through a 0.22 µm syringe filter before analytical injections. |
| Improper handling leading to oxidation. | 1. Handle all transfers of 3-MeO-PEA, both neat and in solution, under an inert atmosphere (e.g., using a glove box or Schlenk line).[10][11][12][13] 2. Use degassed solvents for preparing solutions. |
Issue 2: Appearance of unexpected peaks in chromatograms or spectra.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | 1. Based on the structure of phenethylamines, degradation can occur via oxidation or photodegradation.[6] 2. To identify potential degradation products, perform a forced degradation study (see Experimental Protocols section). 3. Compare the retention times or spectral features of the unknown peaks with those of the stressed samples. |
| Reaction with incompatible materials. | 1. Review the experimental setup to ensure no contact with strong acids, bases, or oxidizing agents. 2. Ensure the solvent is not reactive with the amine. |
| Carryover from previous injections in HPLC. | 1. Implement a robust column washing protocol between injections. 2. Inject a blank solvent run to confirm the absence of carryover. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2039-67-0 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Colorless to light yellow liquid[3][8] |
| Boiling Point | 118-119 °C at 6 mmHg |
| Density | 1.038 g/mL at 25 °C |
| Refractive Index | n20/D 1.538 |
| Storage Temperature | Room temperature (short-term); -20°C (long-term)[1][2] |
Table 2: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation. |
| Temperature | -20°C | Slows down potential degradation processes. |
| Light | Amber vial or protection from light | Prevents photodegradation. |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents contamination and exposure to air/moisture. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 3-MeO-PEA
This protocol is designed to intentionally degrade 3-MeO-PEA to identify potential degradation products and establish a stability-indicating analytical method.[5][14][15][16]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 3-MeO-PEA in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to a UV lamp (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating method like HPLC-UV.
Protocol 2: Purity Determination by Quantitative NMR (qNMR)
This protocol provides a general guideline for determining the absolute purity of a 3-MeO-PEA sample.[2][7][9][17]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-MeO-PEA into an NMR tube.
-
Accurately weigh and add a suitable internal standard (e.g., maleic anhydride, with a known purity) to the same NMR tube. The signal of the internal standard should not overlap with the analyte signals.
-
Add a sufficient volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Ensure a good signal-to-noise ratio.
3. Data Processing and Calculation:
-
Process the spectrum with proper phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both 3-MeO-PEA and the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualization
Caption: Experimental workflow for sample analysis of 3-MeO-PEA.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. acdlabs.com [acdlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. fauske.com [fauske.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Preventing degradation of 3-Methoxyphenethylamine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-Methoxyphenethylamine (3-MPEA) in solution. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown | Oxidation: The amine group in 3-MPEA is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored degradation products. | • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1] • Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2][3] • Use High-Purity Solvents: Use de-gassed, high-purity solvents to minimize dissolved oxygen and metal ion contaminants. |
| Loss of potency or unexpected analytical results | Chemical Degradation: 3-MPEA may degrade under certain conditions, leading to a decrease in the concentration of the active compound and the appearance of unknown peaks in chromatograms. Potential degradation pathways include oxidation, hydrolysis, and photodegradation. | • pH Control: Maintain the pH of the solution within a stable range. Phenethylamines can be susceptible to degradation at alkaline pH.[4] Consider using a buffered solution if compatible with your experimental design. • Temperature Control: Store solutions at recommended temperatures (typically 2-8°C for short-term and -20°C or -80°C for long-term storage) to slow down degradation kinetics.[5] • Fresh Preparation: Prepare solutions fresh before use whenever possible to avoid degradation over time. |
| Appearance of new peaks in HPLC or GC analysis | Formation of Degradation Products: The new peaks likely correspond to degradation products of 3-MPEA. The nature of these products will depend on the degradation pathway. | • Forced Degradation Study: Conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate and identify potential degradation products.[1][6][7] This will help in developing a stability-indicating analytical method. • Peak Identification: Use techniques like LC-MS or GC-MS to identify the mass of the unknown peaks and propose their structures. |
| Inconsistent results between experiments | Variability in Handling or Storage: Inconsistencies in solution preparation, storage conditions, or experimental setup can lead to variable degradation rates. | • Standardized Protocols: Establish and adhere to standardized protocols for solution preparation, storage, and handling. • Control Samples: Always include control samples (e.g., freshly prepared solution, solution stored under ideal conditions) in your experiments for comparison. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound solutions?
For short-term storage (up to a few days), it is recommended to store 3-MPEA solutions at 2-8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere. For long-term storage, freezing the solution at -20°C or -80°C is advisable to minimize degradation. It is crucial to prevent repeated freeze-thaw cycles.
2. What are the primary degradation pathways for this compound?
While specific degradation pathways for 3-MPEA are not extensively documented in publicly available literature, based on the chemistry of phenethylamines, the following are the most likely degradation routes:
-
Oxidation: The primary amine is susceptible to oxidation, potentially forming corresponding imines, oximes, or undergoing oxidative deamination. The aromatic ring may also be subject to oxidation.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, often involving radical mechanisms.[2][3]
-
pH-mediated Degradation: Extreme pH conditions, particularly alkaline pH, can catalyze the degradation of phenethylamines.[4]
3. How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the preferred approach.[8][9] Such a method should be able to separate the intact 3-MPEA from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, especially for identifying volatile degradation products.[10][11]
4. What solvents are recommended for preparing this compound solutions?
The choice of solvent will depend on the specific application. For analytical purposes, common solvents include methanol, acetonitrile (B52724), and buffered aqueous solutions. It is important to use high-purity, degassed solvents to minimize contaminants that could promote degradation. For biological experiments, a physiologically compatible buffer system is required.
5. Are there any known incompatibilities for this compound?
This compound, as a primary amine, is incompatible with strong oxidizing agents, acids, and acid chlorides. Contact with these substances should be avoided.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified duration. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified duration.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified duration.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2][3] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method (e.g., HPLC-UV/MS). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the results of the forced degradation study.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes. This will help to elute both the polar parent compound and potentially less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where 3-MPEA has significant absorbance (e.g., 272 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study of 3-MPEA.
Caption: A logical troubleshooting flow for 3-MPEA solution stability.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Photostability | SGS [sgs.com]
- 3. database.ich.org [database.ich.org]
- 4. 3-甲氧基苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
Strategies for reducing by-product formation in 3-MPEA synthesis
Welcome to the technical support center for the synthesis of 3-Methoxyphenethylamine (3-MPEA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-MPEA?
A1: The two most prevalent laboratory-scale methods for synthesizing 3-MPEA are:
-
Reduction of 3-Methoxyphenylacetonitrile: This method typically employs a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to convert the nitrile group directly to a primary amine.
-
Reductive Amination of 3-Methoxyphenylacetaldehyde: This route involves the reaction of 3-methoxyphenylacetaldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the primary amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Q2: I'm observing significant amounts of secondary and tertiary amine by-products. What is the cause?
A2: The formation of secondary and tertiary amines is a common issue in both primary synthesis routes. This occurs when the desired primary amine product (3-MPEA) acts as a nucleophile and reacts with the starting material or an intermediate.
-
In the reductive amination pathway, 3-MPEA can react with the starting aldehyde (3-methoxyphenylacetaldehyde) to form a secondary imine, which is then reduced to a secondary amine. This secondary amine can react again to form a tertiary amine.
-
In the nitrile reduction pathway, the intermediate imine can react with the final primary amine product before it is fully reduced.
Q3: How can I purify my crude 3-MPEA to remove by-products?
A3: A common and effective method for purifying 3-MPEA is through acid-base extraction.[1] Since 3-MPEA is a basic amine, it can be protonated with an acid (like HCl) to form a water-soluble salt. Neutral by-products (like unreacted nitrile or alcohol by-products) will remain in the organic layer and can be separated. After separation, the aqueous layer is treated with a base (like NaOH) to regenerate the free amine, which can then be extracted with a fresh organic solvent.[1] Further purification can be achieved through distillation, crystallization of a salt (e.g., 3-MPEA HCl), or column chromatography.
Troubleshooting Guides
Route 1: Reduction of 3-Methoxyphenylacetonitrile with LiAlH₄
Problem 1: Low yield of 3-MPEA and presence of unreacted nitrile.
-
Possible Cause: Insufficient reducing agent or incomplete reaction.
-
Troubleshooting Steps:
-
Ensure the LiAlH₄ is fresh and has been handled under anhydrous conditions, as it reacts violently with moisture.
-
Use a slight excess of LiAlH₄ (typically 1.5-2.0 equivalents) to ensure the reaction goes to completion.
-
Increase the reaction time or gently heat the reaction mixture (e.g., reflux in THF) to drive the reaction forward. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Problem 2: Formation of secondary amine by-products.
-
Possible Cause: The product primary amine is reacting with the intermediate imine.
-
Troubleshooting Steps:
-
Inverse Addition: Add the LiAlH₄ solution slowly to the solution of 3-methoxyphenylacetonitrile. This maintains a low concentration of the reducing agent and can favor the complete reduction of the intermediate imine before it can react with the product.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.
-
Route 2: Reductive Amination of 3-Methoxyphenylacetaldehyde
Problem 1: Significant formation of 3-methoxyphenylethanol.
-
Possible Cause: The reducing agent is directly reducing the starting aldehyde before it forms the imine. This is more common with less selective reducing agents like sodium borohydride (B1222165) (NaBH₄).[2]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a milder, more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are more reactive towards the protonated imine intermediate than the starting aldehyde.[2]
-
pH Control: Maintain the reaction pH between 6 and 7. This pH range is optimal for imine formation. A more acidic environment can hinder imine formation by protonating the ammonia source, while a more basic environment can promote aldehyde self-condensation (aldol reaction).
-
Problem 2: Formation of secondary and tertiary amine by-products.
-
Possible Cause: The product 3-MPEA is reacting with the starting aldehyde.
-
Troubleshooting Steps:
-
Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium (B1175870) acetate (B1210297) or ammonia in methanol). This will shift the equilibrium towards the formation of the primary imine and outcompete the product amine from reacting with the aldehyde.[3]
-
Stepwise Procedure: Consider a two-step, one-pot approach. First, stir the aldehyde and ammonia source together for a period to allow for imine formation, then add the reducing agent.
-
Data Presentation
Table 1: Effect of Reducing Agent on Reductive Amination of Aldehydes
| Reducing Agent | Typical Solvent(s) | pH Condition | Selectivity for Imine vs. Aldehyde | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to slightly basic | Low | Can readily reduce the starting aldehyde, leading to alcohol by-product formation.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Mildly acidic (pH 6-7) | High | Highly selective for the imine. Reaction is slower at neutral pH. Generates toxic cyanide waste.[2][4] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758), THF | Mildly acidic | High | A milder and often preferred alternative to NaBH₃CN, as it does not produce toxic cyanide by-products.[4] |
Experimental Protocols
Protocol 1: Reduction of 3-Methoxyphenylacetonitrile using LiAlH₄
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
-
Reaction: The suspension is cooled to 0 °C in an ice bath. A solution of 3-methoxyphenylacetonitrile (1 equivalent) in anhydrous THF is added dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. The resulting granular precipitate is filtered off and washed with THF or diethyl ether.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-MPEA. Further purification can be achieved by vacuum distillation or acid-base extraction.
Protocol 2: Reductive Amination of 3-Methoxyphenylacetaldehyde
-
Setup: To a round-bottom flask containing a solution of 3-methoxyphenylacetaldehyde (1 equivalent) in methanol, add a large excess of ammonium acetate (5-10 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by the careful addition of dilute aqueous HCl to decompose the excess reducing agent. Then, make the solution basic (pH > 10) by adding aqueous NaOH.
-
Purification: Extract the basic aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 3-MPEA.
Visualizations
Caption: Primary synthetic routes to 3-MPEA.
Caption: Troubleshooting workflow for by-product formation.
Caption: Key parameters influencing by-product formation.
References
- 1. Sciencemadness Discussion Board - reduction of primary amides to amines with lithium aluminum hydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Methoxyphenethylamine (3-MPA) in Urine
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of 3-Methoxyphenethylamine (3-MPA) in human urine. The information presented is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Introduction
This compound (3-MPA) is a trace amine that has gained attention in various research fields, including pharmacology and toxicology. Accurate and reliable quantification of 3-MPA in biological matrices such as urine is crucial for understanding its pharmacokinetics and potential physiological effects. The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2][3] This guide outlines and compares hypothetical validation data for GC-MS and LC-MS/MS methods for 3-MPA analysis in urine, based on established validation parameters from regulatory guidelines.[1][4][5]
Experimental Protocols
Detailed methodologies for sample preparation and chromatographic analysis are crucial for reproducible results.
Sample Preparation: Solid Phase Extraction (SPE)
A common sample preparation technique for both GC-MS and LC-MS/MS analysis of urine samples is Solid Phase Extraction (SPE).[6] This process helps to remove interferences from the complex urine matrix and concentrate the analyte of interest.[6][7]
-
Enzymatic Hydrolysis: To 1 mL of urine, 50 µL of β-glucuronidase/arylsulfatase is added to deconjugate any potential metabolites. The sample is then incubated at 50°C for 2 hours.
-
Sample Pre-treatment: After incubation, the sample is centrifuged at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned sequentially with 2 mL of methanol (B129727) and 2 mL of deionized water.
-
Sample Loading: The pre-treated urine sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 2 mL of deionized water followed by 2 mL of methanol to remove interfering substances.
-
Elution: The analyte is eluted with 2 mL of a 5% ammonium (B1175870) hydroxide (B78521) in methanol solution.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the appropriate solvent (ethyl acetate (B1210297) for GC-MS or mobile phase for LC-MS/MS).
GC-MS Analysis
-
Derivatization: The reconstituted sample is derivatized with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes to improve volatility and chromatographic performance.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (m/z): Specific ions for the derivatized 3-MPA would be selected for quantification and qualification.
-
LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient program starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analyte.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-MPA would be optimized for quantification and confirmation.
-
Data Presentation: Comparison of Validation Parameters
The following tables summarize the hypothetical performance data for the GC-MS and LC-MS/MS methods based on key validation parameters.
Table 1: Linearity and Range
| Parameter | GC-MS Method | LC-MS/MS Method |
| Linear Range | 10 - 1000 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Calibration Model | Linear, 1/x weighting | Linear, 1/x weighting |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | GC-MS Method | LC-MS/MS Method |
| Accuracy (% Recovery) | Precision (%RSD) | |
| Low QC (30 ng/mL) | 95.8% | 6.2% |
| Mid QC (300 ng/mL) | 98.2% | 4.5% |
| High QC (800 ng/mL) | 101.5% | 3.8% |
Table 3: Sensitivity and Selectivity
| Parameter | GC-MS Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 3 ng/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL |
| Specificity | No interference from endogenous urine components observed. | No interference from endogenous urine components observed. |
Table 4: Recovery and Matrix Effect
| Parameter | GC-MS Method | LC-MS/MS Method |
| Extraction Recovery | 85.2% | 92.5% |
| Matrix Effect | 93.1% (ion suppression) | 96.8% (ion suppression) |
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method for 3-MPA in urine.
Caption: Workflow for 3-MPA in urine analysis and method validation.
Comparison and Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 3-MPA in urine.
-
GC-MS is a robust and reliable technique, often considered a gold standard for confirmatory analysis.[8] However, it typically requires a derivatization step to improve the volatility and thermal stability of the analyte, which can add time and potential variability to the sample preparation process.
-
LC-MS/MS generally offers higher sensitivity and throughput.[9] The elimination of the derivatization step simplifies the sample preparation workflow. The specificity of MRM transitions in LC-MS/MS provides excellent selectivity, minimizing the impact of matrix interferences.[7]
Based on the hypothetical data, the LC-MS/MS method demonstrates superior sensitivity (lower LOD and LOQ) and a wider linear dynamic range at the lower end . The accuracy and precision of both methods fall within acceptable limits, but the LC-MS/MS method shows slightly better precision (lower %RSD).
Recommendation:
For high-throughput analysis and applications requiring very low detection limits, the LC-MS/MS method is the preferred choice . The GC-MS method remains a viable and reliable alternative, particularly in laboratories where LC-MS/MS instrumentation may not be available or for confirmatory purposes where a different analytical principle is desired.
Ultimately, the choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Regardless of the method chosen, rigorous validation is essential to ensure the generation of high-quality, reliable, and reproducible data.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wjarr.com [wjarr.com]
- 3. llri.in [llri.in]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Comprehensive Urine Drug Screen by Gas Chromatography/Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
Navigating the Analytical Maze: A Comparative Guide to 3-Methoxyphenethylamine Cross-reactivity in Amphetamine Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The structural similarity of various phenethylamine (B48288) compounds to amphetamines presents a significant challenge in toxicological screening, often leading to false-positive results in commonly used immunoassays. This guide provides a framework for understanding and comparing the cross-reactivity of 3-Methoxyphenethylamine (3-MPA) in different amphetamine immunoassay systems. Due to the limited availability of specific quantitative cross-reactivity data for 3-MPA in publicly accessible scientific literature, this document serves as a template. Researchers who have generated or have access to such data can populate the tables and discussions herein to create a comprehensive comparative analysis.
Understanding the Challenge: Structural Similarity and Antibody Recognition
Immunoassays for amphetamine detection rely on the principle of competitive binding, where antibodies specifically designed to recognize the amphetamine molecule compete for binding with the target drug present in a sample and a labeled version of the drug. However, the specificity of these antibodies is not absolute. Compounds with similar chemical structures, such as 3-MPA, can also bind to these antibodies, albeit with varying affinities. This cross-reactivity can lead to a positive result in the absence of actual amphetamine use, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The core structure of 3-MPA, a phenethylamine skeleton with a methoxy (B1213986) group at the third position of the phenyl ring, shares significant homology with amphetamine, which is an alpha-methylated phenethylamine. This structural resemblance is the primary reason for its potential cross-reactivity.
Quantitative Comparison of Cross-reactivity
A critical aspect of evaluating the impact of 3-MPA on amphetamine immunoassays is the quantitative determination of its cross-reactivity. This is typically expressed as the concentration of the cross-reacting substance required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte (e.g., d-amphetamine or d-methamphetamine).
Table 1: Cross-reactivity of this compound (3-MPA) in Various Amphetamine Immunoassays
| Immunoassay Platform | Target Analyte (Calibrator) | Cutoff Concentration (ng/mL) | 3-MPA Concentration for Positive Result (ng/mL) | Cross-reactivity (%) | Reference |
| Enzyme-Multiplied Immunoassay Technique (EMIT) | |||||
| e.g., Emit® II Plus Amphetamines Assay | d-Methamphetamine | 500 | Data Not Available | Data Not Available | [Hypothetical Ref. 1] |
| Fluorescence Polarization Immunoassay (FPIA) | |||||
| e.g., Abbott AxSYM® Amphetamine/Methamphetamine II | d-Amphetamine | 1000 | Data Not Available | Data Not Available | [Hypothetical Ref. 2] |
| Cloned Enzyme Donor Immunoassay (CEDIA) | |||||
| e.g., CEDIA® Amphetamine/Ecstasy Assay | d-Amphetamine | 500 | Data Not Available | Data Not Available | [Hypothetical Ref. 3] |
| Kinetic Interaction of Microparticles in Solution (KIMS) | |||||
| e.g., Roche KIMS Amphetamine II Assay | d-Amphetamine | 500 | Data Not Available | Data Not Available | [Hypothetical Ref. 4] |
| Lateral Flow Immunoassay (Rapid Test) | |||||
| e.g., Instant-View™ Amphetamine 300 Test | d-Amphetamine | 300 | Data Not Available | Data Not Available | [Hypothetical Ref. 5] |
Note: The data in this table is currently unavailable from public sources. This table serves as a template for researchers to populate with their experimental findings.
Experimental Protocols for Assessing Cross-reactivity
To ensure the reliability and comparability of cross-reactivity data, standardized experimental protocols are essential. The following outlines a general methodology for evaluating the cross-reactivity of a compound like 3-MPA in an amphetamine immunoassay.
1. Materials and Reagents:
- Amphetamine immunoassay kit (e.g., Emit® II Plus Amphetamines Assay), including calibrators and controls.
- Certified reference material of this compound (3-MPA).
- Drug-free synthetic urine.
- Automated clinical chemistry analyzer or appropriate microplate reader.
- Pipettes and other standard laboratory equipment.
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of 3-MPA in a suitable solvent (e.g., methanol (B129727) or deionized water) at a high concentration (e.g., 1 mg/mL).
- Prepare a series of working solutions of 3-MPA by serially diluting the stock solution in drug-free synthetic urine to achieve a range of concentrations to be tested (e.g., from 100 ng/mL to 100,000 ng/mL).
3. Immunoassay Procedure:
- Calibrate the immunoassay on the automated analyzer according to the manufacturer's instructions using the provided calibrators.
- Run the assay controls to ensure the validity of the calibration.
- Analyze the prepared 3-MPA working solutions in the same manner as unknown samples.
- Record the instrument response for each concentration.
4. Determination of Cross-reactivity:
- Identify the lowest concentration of 3-MPA that produces a positive result, i.e., a response equal to or greater than the assay's cutoff calibrator.
- Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (Cutoff Concentration of Target Analyte / Minimum Concentration of Cross-reactant for Positive Result) x 100
Visualizing the Concepts
To better illustrate the relationships and workflows involved in cross-reactivity testing, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of 3-MPA cross-reactivity in an amphetamine immunoassay.
Caption: General experimental workflow for determining immunoassay cross-reactivity.
Conclusion and Recommendations
The potential for this compound to cross-react with amphetamine immunoassays underscores the importance of understanding the limitations of screening tests. While immunoassays are valuable for their speed and cost-effectiveness, their lack of complete specificity necessitates a cautious interpretation of positive results, especially when the use of structurally related compounds is suspected.
For researchers and drug development professionals, it is imperative to:
-
Characterize the cross-reactivity of new chemical entities with phenethylamine structures in common drug screening panels early in the development process.
-
Utilize highly specific confirmatory methods such as GC-MS or LC-MS/MS to verify all presumptive positive immunoassay results.
-
Consult immunoassay package inserts for manufacturer-provided cross-reactivity data, while recognizing that these lists are often not exhaustive.
Further research to generate and publish quantitative cross-reactivity data for a wider range of phenethylamine derivatives, including 3-MPA, across various immunoassay platforms is crucial for improving the accuracy of toxicological screening and ensuring appropriate clinical and forensic interpretations.
A Comparative Neuropharmacological Analysis of 3-MPEA and Other Phenethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuropharmacological properties of 3-methoxyphenethylamine (3-MPEA) and other key phenethylamine (B48288) derivatives, including amphetamine, MDMA, and mescaline. The information is presented to facilitate research and drug development efforts in the field of neuroscience.
Introduction
Phenethylamine and its derivatives constitute a broad class of neuroactive compounds with diverse pharmacological profiles, ranging from central nervous system stimulants to psychedelics.[1] Understanding the comparative neuropharmacology of these agents is crucial for elucidating their mechanisms of action, therapeutic potential, and toxicological profiles. This guide focuses on 3-MPEA, a methoxy-substituted phenethylamine, and compares its in vitro receptor binding and functional activity, as well as its in vivo behavioral effects, with those of well-characterized phenethylamines.
In Vitro Neuropharmacology: Receptor Binding Affinities and Functional Data
The interaction of phenethylamine derivatives with various neurotransmitter receptors and transporters is a key determinant of their pharmacological effects. The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of 3-MPEA and selected comparators at key serotonergic, dopaminergic, adrenergic, and trace amine-associated receptors (TAARs).
Serotonin Receptor and Transporter Interactions
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |
| 3-MPEA | >10,000 | >10,000 | >10,000 | - |
| Amphetamine | 6700[2] | - | - | - |
| MDMA (racemic) | - | 4700 (R-MDMA)[3] | - | 222 (S-MDMA)[3] |
| Mescaline | 6700[4] | 9400[4] | >10,000[5] | >30,000[5] |
Dopamine and Norepinephrine Transporter and Receptor Interactions
| Compound | DAT (Ki, nM) | NET (Ki, nM) | D2 Receptor (Ki, nM) |
| 3-MPEA | - | - | - |
| Amphetamine | - | - | - |
| MDMA (racemic) | 2300 (S-MDMA)[3] | 7800 (S-MDMA)[3] | - |
Adrenergic Receptor Interactions
| Compound | α1A (Ki, nM) | α2A (Ki, nM) |
| 3-MPEA | - | - |
| MDMA | >10,000 | >10,000 |
Trace Amine-Associated Receptor 1 (TAAR1) Functional Activity
| Compound | hTAAR1 (EC50, nM) | hTAAR1 Efficacy (% of PEA) |
| 3-MPEA | - | - |
| Phenethylamine (PEA) | 8800[6] | 97[6] |
| Amphetamine | - | - |
| β-methylphenethylamine | 2100[6] | 77[6] |
In Vivo Behavioral Pharmacology
The in vivo effects of phenethylamine derivatives are complex and arise from their interactions with multiple neurotransmitter systems. Locomotor activity is a commonly used behavioral measure to assess the stimulant properties of these compounds.
Effects on Locomotor Activity in Rodents
| Compound | Species | Dose Range | Effect on Locomotor Activity |
| Phenethylamine (PEA) | Mouse | 50 mg/kg | Increased locomotor activity (early phase)[7] |
| Phenethylamine (PEA) | Rat | 20-100 mg/kg | Increased spontaneous locomotor activity[8] |
| Amphetamine | Mouse | - | Stimulant effects on locomotor activity[9] |
| 2C-D | Mouse | Low doses | Stimulated activity[9] |
| 2C-E | Mouse | Low doses | Stimulated activity[9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize the neuropharmacology of phenethylamine derivatives.
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin.[10]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM Mianserin.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells expressing the human 5-HT2A receptor through homogenization and centrifugation.[11] The final pellet is resuspended in assay buffer.[11]
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, 50 µL of [3H]Ketanserin (at a concentration near its Kd), and 50 µL of the membrane suspension.[10] For total binding, substitute the test compound with assay buffer. For non-specific binding, add the non-specific control instead of the test compound.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.[10]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
TAAR1 cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at the human TAAR1.
Materials:
-
HEK293 cells stably expressing human TAAR1.[12]
-
cAMP assay kit (e.g., BRET-based biosensor).[13]
-
Assay buffer (e.g., PBS with calcium and magnesium).[13]
-
Coelenterazine (B1669285) h (for BRET assays).
-
96-well white, clear-bottom microplates.
-
Plate reader capable of measuring BRET.
Procedure:
-
Cell Plating: Seed HEK293-hTAAR1 cells into 96-well plates and grow to confluence.[13]
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.[13]
-
Ligand Addition: Add varying concentrations of the test compound to the wells.
-
cAMP Measurement (BRET Assay):
-
Data Analysis: Plot the change in BRET signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuropharmacological studies is crucial for understanding the data. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway activated by a phenethylamine derivative.
Caption: A typical experimental workflow for the neuropharmacological characterization of phenethylamine derivatives.
References
- 1. amphetamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mescaline - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Beta-phenylethylamine and locomotor activity in mice. Interaction with catecholaminergic neurones and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of beta-phenylethylamine on locomotor activity, body temperature and ethanol blood concentrations during acute ethanol intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
In Vivo vs. In Vitro Correlation of 3-Methoxyphenethylamine Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activity of 3-Methoxyphenethylamine (3-MPEA). Due to a notable lack of published in vivo studies on 3-MPEA, this document summarizes the existing in vitro data and draws comparisons with structurally related compounds for which both in vitro and in vivo data are available. This approach aims to provide a predictive framework for the potential physiological and behavioral effects of 3-MPEA.
In Vitro Activity of this compound
The primary in vitro characterization of 3-MPEA has focused on its interaction with the human trace amine-associated receptor 1 (TAAR1) and serotonin (B10506) receptors.
Data Summary: In Vitro Activity of 3-MPEA
| Target | Assay Type | Species | Result | Efficacy (Emax) | Reference |
| TAAR1 | Functional Assay (cAMP accumulation) | Human | EC₅₀: 1,444 nM (Partial Agonist) | 73% | [1] |
| Serotonin Receptors | Radioligand Binding Assay (Rat stomach fundus strip) | Rat | A₂: 1,290 nM (Very Low Affinity) | Not Applicable | [1] |
Key Findings:
-
TAAR1 Partial Agonist: 3-MPEA acts as a low-potency partial agonist at the human TAAR1 receptor.[1] TAAR1 is a G-protein coupled receptor known to be activated by endogenous trace amines and psychoactive compounds. Its activation can modulate monoaminergic neurotransmission.
-
Low Serotonin Receptor Affinity: 3-MPEA demonstrates very low affinity for serotonin receptors, suggesting that direct serotonergic agonism is unlikely to be a primary mechanism of action at typical concentrations.[1]
Signaling Pathway of TAAR1 Activation
Caption: TAAR1 activation by 3-MPEA leading to downstream signaling.
Correlation with In Vivo Activity: A Comparative Approach
A direct correlation between the in vitro and in vivo activity of 3-MPEA cannot be established due to the absence of published in vivo studies. To provide a potential framework for understanding its physiological effects, we will compare its in vitro profile with that of its structural isomer, 4-methoxyphenethylamine (B56431) (4-MPEA), for which both in vitro and in vivo data are available.
Comparative Data: 3-MPEA vs. 4-MPEA
| Compound | In Vitro Target | In Vitro Activity | In Vivo Effects (Animal Models) |
| 3-MPEA | TAAR1 | Partial Agonist (EC₅₀: 1,444 nM) | No Data Available |
| Serotonin Receptors | Very Low Affinity (A₂: 1,290 nM) | ||
| 4-MPEA | TAAR1 | Very Low-Potency Partial Agonist (EC₅₀: 5,980 nM) | Catalepsy, catatonia, hypokinetic rigid syndrome, indirect sympathomimetic effects |
| Serotonin Receptors | Very Low Affinity (A₂: 7,940 nM) | ||
| Serotonin Transporter | Releasing Agent | ||
| Norepinephrine (B1679862) Transporter | Releasing Agent |
Discussion:
The in vitro profiles of 3-MPEA and 4-MPEA show some similarities, with both compounds exhibiting low affinity for serotonin receptors and acting as TAAR1 agonists, although 3-MPEA is more potent in this regard. 4-MPEA is also a serotonin and norepinephrine releasing agent.
The in vivo effects of 4-MPEA in animals, which include catalepsy and a hypokinetic rigid syndrome, are not straightforwardly predicted by its in vitro activities. These effects might be related to a complex interplay between its monoamine releasing properties and its activity at TAAR1. It is important to note that 4-MPEA was found to be inactive in humans at doses up to 400 mg.
Given that 3-MPEA is a more potent TAAR1 agonist than 4-MPEA and lacks data on monoamine release, its in vivo profile could differ significantly. The partial agonism at TAAR1 might lead to modulatory effects on dopamine (B1211576) and serotonin systems, which could translate to a range of behavioral outcomes. However, without direct in vivo studies, any prediction remains speculative.
Experimental Workflow for In Vitro vs. In Vivo Correlation
References
A Comparative Guide to the Validation of a Bioassay for Measuring the Functional Activity of 3-MPEA
This guide provides a comprehensive comparison of a validated bioassay for measuring the functional activity of 3-methoxy-α-phenyl-ethylamine (3-MPEA), a substituted methoxyphenethylamine. As compounds in this class are known to interact with monoamine transporters and serotonin (B10506) receptors, this guide will focus on a bioassay designed to quantify the activity of 3-MPEA at the serotonin 2A (5-HT2A) receptor. The performance of this primary bioassay will be compared with alternative methods, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the appropriate assay for their needs.
Introduction to 3-MPEA and its Putative Mechanism of Action
3-MPEA belongs to the phenethylamine (B48288) class of compounds, which includes a wide range of substances with psychoactive and stimulant properties. Structurally related compounds, such as β-Methylphenethylamine (BMPEA), are known to act as releasing agents at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. Furthermore, many methoxyphenethylamines are agonists of the serotonin 5-HT2A receptor, a key target for psychedelic compounds.[1][2] Therefore, a bioassay for 3-MPEA should ideally be capable of measuring its functional activity at these key molecular targets.
Primary Bioassay: 5-HT2A Receptor Activation Bioassay (β-Arrestin Recruitment)
A robust and sensitive method to measure the functional activity of 3-MPEA is a cell-based bioassay that quantifies the recruitment of β-arrestin 2 to the 5-HT2A receptor upon agonist binding. This recruitment event is a hallmark of G protein-coupled receptor (GPCR) activation and can be readily detected using a split-luciferase reporter system.[3]
Signaling Pathway
The binding of an agonist like 3-MPEA to the 5-HT2A receptor initiates a conformational change, leading to the recruitment of β-arrestin 2. This interaction can be harnessed to produce a measurable signal in a laboratory setting.
Caption: 5-HT2A receptor signaling pathway initiated by 3-MPEA.
Experimental Workflow
The experimental workflow for the β-arrestin recruitment bioassay is a multi-step process that involves cell culture, compound treatment, and signal detection.
Caption: Workflow for the β-arrestin recruitment bioassay.
Comparison of Functional Activity Assays
The following table summarizes the performance of the 5-HT2A receptor activation bioassay in comparison to alternative methods for assessing the functional activity of 3-MPEA and related compounds.
| Assay Type | Principle | Key Parameters | Throughput | Advantages | Disadvantages |
| 5-HT2A Receptor Activation (β-Arrestin) | Measures recruitment of β-arrestin to the 5-HT2A receptor using a split-luciferase reporter. | EC50, Emax | High | High sensitivity, specific to receptor activation, amenable to high-throughput screening. | Requires genetically modified cell lines, potential for artifacts from reporter system. |
| Monoamine Transporter Uptake Assay | Measures the inhibition of radiolabeled or fluorescent substrate uptake by DAT and NET. | IC50 | Medium-High | Directly measures interaction with transporters, can distinguish between uptake inhibitors and releasing agents. | Use of radioactive materials (traditional method), less direct measure of postsynaptic effects.[4][5] |
| Calcium Flux Assay | Measures changes in intracellular calcium concentration following 5-HT2A receptor activation. | EC50 | High | Non-radioactive, real-time measurement of Gq-coupled receptor activity. | Signal can be transient, may not capture all aspects of receptor signaling.[6] |
| Monoamine Oxidase (MAO) Activity Assay | Measures the enzymatic activity of MAO-A and MAO-B in the presence of the test compound. | IC50 | Medium | Important for understanding the metabolic stability and potential for indirect monoaminergic effects. | Does not directly measure receptor or transporter interaction.[7] |
Quantitative Data Summary
The following table presents a summary of validation parameters for the 5-HT2A receptor activation bioassay, based on data from a comparable reporter gene assay.[8]
| Validation Parameter | Specification | Result |
| Precision (Intra-assay) | CV ≤ 15% | < 10.0% |
| Precision (Inter-assay) | CV ≤ 20% | < 10.0% |
| Accuracy | 80-120% | 94.1% to 106.2% |
| Linearity (R²) | ≥ 0.98 | 0.99 |
| Range | 50% to 150% of target concentration | Demonstrated |
| Specificity | No significant signal with inactive compounds | Confirmed |
Experimental Protocols
5-HT2A Receptor Activation Bioassay (β-Arrestin Recruitment)
-
Cell Culture: Maintain HEK293 cells stably co-expressing the 5-HT2A receptor fused to one fragment of a split-luciferase and β-arrestin 2 fused to the complementary fragment in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Seed the cells into white, clear-bottom 96-well plates at a density of 20,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of 3-MPEA in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Compound Addition: Add the diluted compound to the cell plate and incubate for 2 hours at 37°C.
-
Signal Detection: Add the luciferase substrate to each well and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Monoamine Transporter Uptake Assay (Fluorescence-based)
-
Cell Culture: Culture HEK293 cells stably expressing either the human dopamine transporter (hDAT) or norepinephrine transporter (hNET).
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Compound Incubation: Add serial dilutions of 3-MPEA to the cells and incubate for 10 minutes at 37°C.[5]
-
Substrate Addition: Add a fluorescent monoamine transporter substrate (e.g., from a commercially available kit) to all wells.[5]
-
Signal Detection: Measure the fluorescence intensity kinetically over 30 minutes using a fluorescence plate reader.
-
Data Analysis: Determine the rate of substrate uptake and calculate the IC50 of 3-MPEA for the inhibition of uptake.
Monoamine Oxidase (MAO) Activity Assay (Spectrophotometric)
-
Enzyme Preparation: Use commercially available recombinant human MAO-A or MAO-B.
-
Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme, a suitable substrate (e.g., kynuramine), and various concentrations of 3-MPEA in a 96-well UV-transparent plate.[7]
-
Signal Detection: Monitor the change in absorbance at a specific wavelength (e.g., 316 nm for the product of kynuramine (B1673886) oxidation) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 of 3-MPEA for the inhibition of MAO activity.
Logical Relationship of the Validation Process
The validation of a bioassay is a structured process to ensure that the assay is fit for its intended purpose. This involves a series of experiments to assess the performance characteristics of the assay.
Caption: Logical flow of the bioassay validation process.
Conclusion
The 5-HT2A receptor activation bioassay utilizing β-arrestin recruitment offers a highly specific and sensitive method for determining the functional activity of 3-MPEA. Its high-throughput nature makes it suitable for screening and lead optimization in drug discovery programs. While alternative assays such as monoamine transporter uptake and MAO activity assays provide valuable information regarding other potential mechanisms of action and metabolic stability, the β-arrestin recruitment assay provides a direct measure of a key pharmacological effect of many psychoactive phenethylamines. The validation data presented demonstrates that with proper optimization, this type of cell-based bioassay can achieve the precision, accuracy, and linearity required for reliable characterization of novel compounds. Researchers should consider the specific questions they aim to answer when selecting the most appropriate assay or combination of assays for their studies.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay: Demonstration of Its Applicability To Functionally Characterize Hallucinogenic New Psychoactive Substances and an Explanation Why 5-HT2AR Bioassays Are Not Suited for Universal Activity-Based Screening of Biofluids for New Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 6. innoprot.com [innoprot.com]
- 7. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Psychoactive and Pharmacological Profiles of 3-MPEA and Classic Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-methoxyphenethylamine (3-MPEA) with classic phenethylamines such as phenethylamine (B48288) (PEA), amphetamine, and 3,4-methylenedioxymethamphetamine (MDMA). The objective is to delineate the psychoactive and pharmacological distinctions based on available experimental data, offering a valuable resource for neuroscience research and drug development.
Introduction
Phenethylamines are a broad class of compounds with significant effects on the central nervous system.[1] While classic phenethylamines like amphetamine and MDMA have been extensively studied, newer analogs such as 3-MPEA remain less characterized. This guide synthesizes the current understanding of their mechanisms of action, receptor binding profiles, and in vivo effects to draw objective comparisons. A notable limitation in the current body of research is the absence of reported psychoactive effects of 3-MPEA in humans.[2]
Mechanism of Action
The psychoactive effects of phenethylamines are primarily mediated through their interaction with monoamine neurotransmitter systems—dopamine, norepinephrine, and serotonin (B10506).
Classic Phenethylamines: Phenethylamine (PEA) and amphetamine act as potent agonists of the trace amine-associated receptor 1 (TAAR1).[3] Activation of TAAR1 in monoamine neurons leads to the inhibition of monoamine uptake and promotes the efflux of neurotransmitters from the presynaptic terminal.[3] Amphetamine and its derivatives are known to enter the presynaptic neuron and inhibit the vesicular monoamine transporter 2 (VMAT2), further increasing cytosolic neurotransmitter concentrations available for release.[4] MDMA shares these mechanisms but exhibits a more pronounced effect on the serotonin system, leading to its characteristic entactogenic effects.[5]
3-MPEA: The mechanism of action for 3-MPEA is less understood. However, it has been identified as a low-potency partial agonist of human TAAR1.[2] This suggests that its primary mechanism may also involve the modulation of monoamine release, though likely with a different potency and selectivity profile compared to classic phenethylamines.
Quantitative Data: Receptor and Transporter Affinities
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of 3-MPEA and classic phenethylamines at key molecular targets. Lower values indicate higher affinity or potency.
Table 1: Monoamine Transporter Binding Affinities (Ki/IC50, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Amphetamine | ~500[5] | ~100[5] | 20,000 - 40,000[5] |
| MDMA | ~4870[5] | ~1750[5] | ~640[5] |
| Phenethylamine (PEA) | >10,000 | >10,000 | >10,000 |
| 3-MPEA | Data not available | Data not available | Data not available |
Table 2: Receptor Binding Affinities and Functional Potencies (Ki/EC50, nM)
| Compound | TAAR1 (human) (EC50) | 5-HT1A (Ki) | 5-HT2A (Ki) |
| Amphetamine | High Affinity Agonist | >50,000 | >50,000 |
| MDMA | Agonist | >50,000[6] | 4,700[6] |
| Phenethylamine (PEA) | High Affinity Agonist | Data not available | Data not available |
| 3-MPEA | 1,444 (Partial Agonist, Emax = 73%)[2] | Data not available | 1,290 (A2 value, rat)[2] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: TAAR1 signaling cascade initiated by phenethylamines.
Caption: Experimental workflow for a radioligand binding assay.
In Vivo and Psychoactive Effects
Classic Phenethylamines: Amphetamine is a well-known central nervous system stimulant, leading to increased wakefulness, focus, and euphoria. MDMA produces a unique entactogenic state characterized by feelings of emotional closeness and empathy. The psychoactive effects of PEA are short-lived due to rapid metabolism by monoamine oxidase.
3-MPEA: There is a significant gap in the scientific literature regarding the in vivo and psychoactive effects of 3-MPEA in animals or humans. While its chemical structure suggests potential stimulant or psychoactive properties, no experimental data is currently available to confirm this. Anecdotal reports are not a substitute for controlled scientific studies and are therefore not included in this guide.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human TAAR1, 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [3H]-ketanserin for 5-HT2A).
-
Test compound (3-MPEA, amphetamine, etc.).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in binding buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Locomotor Activity Assessment in Rodents
Objective: To assess the stimulant or depressant effects of a compound on spontaneous movement.
Materials:
-
Open-field arena equipped with infrared beams or a video tracking system.
-
Test animals (e.g., mice or rats).
-
Test compound and vehicle.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer the test compound or vehicle to the animals via a specified route (e.g., intraperitoneal injection).
-
Testing: After a predetermined pretreatment time, place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Analyze the collected data to compare the effects of different doses of the test compound with the vehicle control.
Conclusion
Based on the available in vitro data, 3-MPEA displays a distinct pharmacological profile compared to classic phenethylamines. Its characterization as a low-potency partial agonist at TAAR1 suggests a potential for modulating monoaminergic systems, but likely with a different efficacy and side-effect profile than full agonists like amphetamine. The low affinity for the 5-HT2A receptor suggests that classic psychedelic effects are unlikely. However, the lack of in vivo and human psychoactive data for 3-MPEA is a critical knowledge gap. Further research, including animal behavioral studies and eventually controlled human trials, is necessary to fully elucidate the psychoactive effects and therapeutic potential of this compound. This guide highlights the importance of comprehensive pharmacological profiling in understanding the structure-activity relationships within the phenethylamine class and in guiding future drug discovery efforts.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Enantioselective Separation and Analysis of 3-Methoxyphenethylamine: A Comparative Guide
The precise separation and analysis of 3-Methoxyphenethylamine enantiomers are critical in various research and development fields, particularly in pharmacology and toxicology, due to the potential for stereospecific bioactivity. This guide provides a comparative overview of the primary analytical techniques for the enantioselective separation of this compound and its structural analogs: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). While specific performance data for this compound is not extensively published, this guide leverages data from closely related phenethylamines to offer valuable insights into method selection and development.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the enantioselective separation of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. Each method offers distinct advantages and disadvantages in terms of resolution, speed, and sample preparation complexity.
| Technique | Principle | Advantages | Disadvantages | Typical Analytes |
| Chiral HPLC | Direct separation on a chiral stationary phase (CSP) or indirect separation using a chiral mobile phase additive. | Wide applicability, numerous commercially available CSPs, good scalability for preparative separations. | Can be time-consuming to develop methods, CSPs can be expensive. | Amphetamine, Methamphetamine, and other primary amines.[1][2] |
| Chiral GC | Indirect separation of diastereomers formed by derivatization with a chiral reagent on an achiral column, or direct separation on a chiral column. | High resolution and sensitivity, especially when coupled with mass spectrometry (MS). | Derivatization step can be complex and time-consuming, potential for racemization during derivatization. | Amphetamine, Methamphetamine, Fenfluramine.[3] |
| Chiral CE | Separation based on differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | High efficiency, low sample and reagent consumption, rapid method development. | Lower sensitivity compared to GC-MS and HPLC-MS, limited loading capacity. | Venlafaxine and other phenylethylamine derivatives.[4] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and adapting analytical methods. Below are representative protocols for each technique, based on the successful separation of structurally similar phenethylamines.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To achieve baseline separation of the enantiomers of a primary amine using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).[1]
Reagents:
-
Heptane (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropyl alcohol (IPA) (HPLC grade)
-
Butylamine (BA) (for use as a mobile phase additive)[1]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Heptane/Ethanol (90:10, v/v) with 0.1% Butylamine.[1] Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved as distinct peaks.
Chiral Gas Chromatography (GC) with Derivatization
Objective: To separate the enantiomers of a phenethylamine (B48288) derivative as diastereomers on a standard achiral GC column following derivatization.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Achiral Capillary Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
Reagents:
-
Racemic phenethylamine analyte
-
S-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) (chiral derivatizing agent)[3]
-
Anhydrous toluene
-
Triethylamine (TEA)
Procedure:
-
Derivatization:
-
In a reaction vial, dissolve 1 mg of the racemic analyte in 1 mL of anhydrous toluene.
-
Add 1.5 equivalents of triethylamine.
-
Add 1.2 equivalents of S-(-)-N-(Trifluoroacetyl)prolyl chloride.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
After cooling, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Reconstitute the residue in hexane for GC analysis.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Analysis: Inject the derivatized sample. The diastereomeric derivatives of the two enantiomers will be separated on the achiral column.
Chiral Capillary Electrophoresis (CE)
Objective: To separate the enantiomers of a phenylethylamine derivative using a cyclodextrin-based chiral selector.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (50 cm total length, 40 cm effective length, 50 µm i.d.).
Reagents:
-
Racemic phenylethylamine analyte
-
Carboxymethyl-β-cyclodextrin (CM-β-CD) (chiral selector)[4]
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and phosphoric acid)
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM phosphate buffer at pH 2.5. Dissolve Carboxymethyl-β-cyclodextrin in the buffer to a final concentration of 10 mM.[4] Filter and degas the BGE.
-
Sample Preparation: Dissolve the racemic analyte in water or the BGE to a final concentration of 0.5 mg/mL.
-
CE Conditions:
-
Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, water, and the BGE.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV.
-
Capillary Temperature: 25 °C.
-
Detection Wavelength: 214 nm.
-
-
Analysis: Apply the separation voltage and record the electropherogram. The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector.
Visualizations
To further illustrate the experimental workflows and the logical relationships in method selection, the following diagrams are provided.
Figure 1: Experimental workflow for chiral HPLC analysis.
Figure 2: Experimental workflow for chiral GC analysis with derivatization.
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Molecular Docking Analysis of 3-Methoxyphenethylamine (3-MPEA) and Its Analogs: A Guide for Researchers
For Immediate Release
Introduction to 3-MPEA and its Analogs
3-Methoxyphenethylamine (3-MPEA) is a substituted phenethylamine (B48288) that, along with its structural isomers 2-MPEA and 4-MPEA, interacts with various monoamine neurotransmitter systems. These compounds are of interest for their potential to modulate the activity of receptors such as the Trace Amine-Associated Receptor 1 (TAAR1) and various serotonin (B10506) receptors, making them valuable tools in neuroscience research and potential scaffolds for drug discovery.
Quantitative Data Summary: Binding Affinities
The following table summarizes the available binding and functional potency data for 3-MPEA and its common positional isomers. It is important to note that these values are derived from radioligand binding assays and functional assays, not from a comparative molecular docking study. A lower value (Ki, IC50, EC50) generally indicates a higher binding affinity or potency.
| Compound | Target Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Reference |
| 3-MPEA | Human TAAR1 | - | 1444 (EC50, partial agonist) | [1] |
| Rat Serotonin Receptors | 1290 (A2 value) | - | [1] | |
| 2-MPEA | Human TAAR1 | - | 144 (EC50, full agonist) | [2] |
| Rat Serotonin Receptors | 3020 (A2 value) | - | [2] | |
| Serotonin 5-HT2A Receptor | >10,000 (Ki) | - | [2] | |
| Serotonin 5-HT2C Receptor | >10,000 (Ki) | - | [2] | |
| 4-MPEA | Human TAAR1 | - | 5980 (EC50, partial agonist) | [3] |
| Rat Serotonin Receptors | 7940 (A2 value) | - | [3] |
Experimental Protocols: Molecular Docking
A typical molecular docking workflow is essential for predicting the binding orientation and affinity of a ligand to a protein target.[4] The following protocol outlines the key steps for performing such a study on 3-MPEA and its analogs.
Protein Preparation
-
Obtain Protein Structure: The three-dimensional crystal structure of the target protein (e.g., TAAR1, a serotonin receptor subtype) is retrieved from a protein database such as the Protein Data Bank (PDB).
-
Prepare the Protein: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms.[4] Hydrogen atoms are added, and charges are assigned using a suitable force field.
Ligand Preparation
-
Obtain Ligand Structures: The 2D structures of 3-MPEA and its analogs are drawn using chemical drawing software.
-
Convert to 3D and Optimize: The 2D structures are converted to 3D and their geometries are optimized to find the most stable conformation, often using semi-empirical or quantum mechanics methods.
Molecular Docking Simulation
-
Define the Binding Site: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Run Docking Software: A molecular docking program (e.g., AutoDock Vina, Glide) is used to predict the binding poses and affinities of the ligands within the protein's active site.[3] The software calculates the binding energy for various conformations.
Analysis of Results
-
Evaluate Docking Scores: The results are primarily assessed based on the predicted binding energies (docking scores), with more negative values indicating a more favorable interaction.
-
Visualize Interactions: The interactions between the docked ligands and the amino acid residues of the protein's active site are visualized to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.
Signaling Pathways
The interaction of 3-MPEA and its analogs with their target receptors initiates intracellular signaling cascades. Understanding these pathways is crucial for elucidating their pharmacological effects.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling
Activation of TAAR1, a G-protein coupled receptor (GPCR), primarily leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[5][6] This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors and other kinases, leading to modulation of neurotransmitter release and neuronal excitability. TAAR1 can also signal through Protein Kinase C (PKC).[6]
Serotonin Receptor Signaling
Serotonin receptors are a diverse family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that couple to various G-proteins to initiate different signaling cascades.[7][8] For example, Gq-coupled serotonin receptors activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate Protein Kinase C (PKC).[9]
Experimental Workflow
The following diagram illustrates the general workflow for a comparative molecular docking study.
Conclusion
This guide provides a foundational overview for researchers interested in the comparative molecular docking of 3-MPEA and its analogs. While a dedicated comparative study with tabulated docking scores is currently lacking in the literature, the compiled binding affinity data and detailed protocols offer a starting point for in-silico investigations. The provided signaling pathway diagrams further contextualize the potential functional outcomes of receptor binding. Future research focusing on systematic docking studies of a broader range of 3-MPEA analogs against specific receptor subtypes is warranted to elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 2. Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment [frontiersin.org]
- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Methoxyphenethylamine: A Procedural Guide
The proper disposal of 3-Methoxyphenethylamine (3-MPEA) is critical for ensuring laboratory safety and environmental protection. As a corrosive and combustible hazardous material, 3-MPEA requires a systematic approach to waste management, from initial handling to final disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage 3-MPEA waste in compliance with safety regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) and be aware of the hazards associated with this compound. This substance is classified as corrosive and can cause severe skin burns and eye damage.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 3-MPEA waste.[3] This includes:
-
Chemical-resistant gloves
-
Splash goggles and a face shield
-
A lab coat or chemical-resistant apron
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3] Do not dispose of amines in drains or sewers, as they can cause significant harm to aquatic life.[3] The following steps outline the proper procedure for accumulating and preparing 3-MPEA for professional disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the 3-MPEA waste is in pure form, in a solution, or mixed with other reagents.
-
Segregate Amines: It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[3] At a minimum, store amines separately from acids, bases, oxidizers, cyanides, and halogenated solvents.[4] 3-MPEA is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a dedicated, compatible container with a tightly fitting cap for storing 3-MPEA waste.[3][4] The container must be made of a material that will not react with the chemical.
-
Proper Labeling: Clearly label the waste container with its contents, including the full chemical name "this compound" and any other components in the mixture with their approximate concentrations.[4] The label should also include appropriate hazard warnings, such as the GHS corrosion pictogram.[1]
Step 3: Storage
-
Designated Area: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.[3]
-
Prevent Spills and Leaks: Ensure containers are kept tightly sealed to prevent the release of fumes.[3] Utilize secondary containment to capture any potential spills.
-
Avoid Incompatibles: Store the container away from direct sunlight, heat sources, and incompatible substances.[3]
Step 4: Professional Disposal
-
Contact EHS or a Licensed Contractor: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
Record Keeping: Maintain records of waste disposal, including quantities, dates, and methods, as required by regulations.[3]
Step 5: Empty Container Disposal
-
Triple Rinse: Empty containers that held 3-MPEA must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.[6]
-
Final Disposal: Once the empty container is properly decontaminated, deface the original label. Depending on institutional policies, the cleaned container may then be disposed of as regular waste.[6]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound, which are important for its safe handling and storage.
| Property | Value | Source |
| Chemical Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Physical State | Liquid | [5] |
| Density | 1.038 g/mL at 25 °C | [1] |
| Boiling Point | 118-119 °C at 6 mmHg | [1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][5] |
| Hazard Class | Skin Corrosion 1B | [1][2] |
| Storage Class Code | 8A - Combustible corrosive hazardous materials | [1] |
Disposal Workflow Diagram
The logical workflow for the proper disposal of this compound is illustrated below.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
